N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H58ClN5O7 |
|---|---|
Molecular Weight |
792.4 g/mol |
IUPAC Name |
2-[2-[2-[(2E)-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethyl acetate chloride |
InChI |
InChI=1S/C43H58N5O7.ClH/c1-35(49)55-34-33-54-32-29-52-26-23-48-39-18-14-12-16-37(39)43(4,5)41(48)20-10-8-6-7-9-19-40-42(2,3)36-15-11-13-17-38(36)47(40)22-25-51-28-31-53-30-27-50-24-21-45-46-44;/h6-20H,21-34H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
HVDWUPHUQBHZMT-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)OCCOCCOCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |
Canonical SMILES |
CC(=O)OCCOCCOCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCOCCOCCOCCN=[N+]=[N-])(C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fluorescent Properties of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent dye engineered for advanced bioconjugation applications. This molecule combines the potent photophysical properties of the cyanine (B1664457) 7 (Cy7) core with the versatility of "click chemistry" and the benefits of polyethylene (B3416737) glycol (PEG) linkers. The Cy7 fluorophore provides bright, long-wavelength fluorescence that is ideal for deep-tissue imaging and applications requiring high signal-to-noise ratios, due to minimal autofluorescence from biological samples in the NIR window. The terminal azide (B81097) group allows for covalent attachment to alkyne-modified biomolecules via a highly efficient and specific click reaction, while the dual PEG3 linkers enhance aqueous solubility and reduce non-specific binding. This technical guide provides a comprehensive overview of the core fluorescent properties of this compound, detailed experimental protocols, and the logical workflows for its application.
Core Fluorescent Properties
The fluorescent characteristics of this compound are primarily dictated by the heptamethine cyanine core structure. While the addition of PEG and functional groups can subtly influence the photophysical parameters, the fundamental properties remain consistent with the Cy7 class of dyes. The following table summarizes the key quantitative data.
| Fluorescent Property | Typical Value | Notes |
| Excitation Maximum (λex) | ~750 - 756 nm | The peak wavelength for absorbing photons. |
| Emission Maximum (λem) | ~775 - 779 nm | The peak wavelength of emitted fluorescence.[1] |
| Molar Extinction Coefficient (ε) | > 200,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. Values for Cy7 dyes are typically high, indicating a bright fluorophore. |
| Quantum Yield (Φ) | Supplier dependent | Represents the efficiency of converting absorbed light into emitted light. Generally high for Cy7 dyes. |
| Stokes Shift | ~23-29 nm | The difference between the excitation and emission maxima. |
| Spectral Range | Near-Infrared (NIR) | Optimal for applications requiring deep tissue penetration and low background fluorescence.[2] |
Experimental Protocols
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a fundamental property of an absorbing species and can be determined experimentally using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, DMF, or PBS)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
1 cm path length quartz cuvettes
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a Dilution Series: Create a series of dilutions from the stock solution with known concentrations.
-
Measure Absorbance: For each dilution, measure the absorbance at the excitation maximum (~750 nm) using the spectrophotometer. Use the solvent as a blank.
-
Plot Data: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate Extinction Coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).
Protocol 2: Relative Quantum Yield Determination
The fluorescence quantum yield (Φ) is often determined relative to a standard of a known quantum yield.
Materials:
-
This compound solution
-
A reference standard with a known quantum yield in the same spectral region (e.g., another Cy7 dye)
-
Spectroscopy-grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Prepare Solutions: Prepare dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of both the sample and the reference at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Excite the sample and the reference at the same wavelength and record their fluorescence emission spectra.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ_ref is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Bioconjugation and Signaling Pathway Visualization
The primary application of this compound is its use in bioconjugation via "click chemistry". The azide group reacts with a terminal alkyne on a target biomolecule (e.g., protein, antibody, or nucleic acid) in the presence of a copper(I) catalyst to form a stable triazole linkage. This allows for the specific labeling of biomolecules for subsequent visualization and tracking.
Experimental Workflow for Bioconjugation and Imaging
The following diagram illustrates a typical workflow for labeling an alkyne-modified antibody with this compound and its subsequent use in cell imaging to detect a target receptor.
Caption: Workflow for antibody labeling and cell imaging.
Visualizing a Generic Signaling Pathway
Once a biomolecule, such as an antibody targeting a specific cell surface receptor, is labeled with this compound, it can be used to visualize and track the localization of this receptor. The following diagram illustrates how a Cy7-labeled antibody can be used to detect a receptor tyrosine kinase (RTK) at the cell membrane, which is the initial step in many signaling cascades.
Caption: Detection of a cell surface receptor with a Cy7-labeled antibody.
References
Unveiling the Spectroscopic Profile of a Near-Infrared Fluorophore: A Technical Guide to N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
For Immediate Release
This technical guide provides an in-depth analysis of the spectral properties of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a near-infrared (NIR) fluorescent probe. Designed for researchers, scientists, and professionals in drug development, this document details the core spectroscopic characteristics and provides comprehensive experimental protocols for their validation. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the compound's solubility in aqueous media, while the terminal azide (B81097) group allows for versatile conjugation to biomolecules via click chemistry.
Core Spectral Properties
The spectral characteristics of this compound are primarily dictated by its Cy7 core. The following table summarizes the key quantitative spectral data for the closely related and structurally similar Cy7 azide, which serves as an excellent proxy for the title compound.
| Spectral Property | Value | Unit |
| Maximum Excitation Wavelength (λmax, ex) | ~750 - 756 | nm |
| Maximum Emission Wavelength (λmax, em) | ~773 - 779 | nm |
| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 | M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | ~0.3 | - |
| Stokes Shift | ~23 - 29 | nm |
Experimental Protocols
To ensure accurate and reproducible characterization of this compound, the following detailed experimental protocols are provided.
Determination of Maximum Absorbance and Molar Extinction Coefficient
This protocol outlines the procedure for measuring the absorbance spectrum and calculating the molar extinction coefficient.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.
-
Absorbance Measurement:
-
Calibrate the spectrophotometer with the solvent as a blank.
-
Measure the absorbance spectrum of each dilution over a wavelength range of 600-900 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Calculation of Molar Extinction Coefficient:
-
Using the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.
-
The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Determination of Fluorescence Emission Spectrum
This protocol describes how to measure the fluorescence emission spectrum of the compound.
Materials:
-
Dilute solution of this compound (absorbance at excitation wavelength < 0.1)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to the previously determined absorbance maximum (λmax, ex).
-
Set the emission scan range from ~760 nm to 900 nm.
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the sample solution.
-
Record a spectrum of the solvent blank under the same conditions.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λmax, em).
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO, Φ = 0.13).
Materials:
-
Solution of this compound with an absorbance of ~0.1 at the excitation wavelength.
-
Solution of a reference standard with a similar absorbance value at the same excitation wavelength.
-
Spectrofluorometer and UV-Vis spectrophotometer.
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the sample and the reference standard at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of both the sample and the reference standard.
-
Integrate the area under the corrected emission curves for both the sample and the standard.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
Where:
-
Φref is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows and concepts described in this guide.
Caption: Workflow for determining spectral properties.
Caption: Absorbance, emission, and Stokes Shift.
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride in aqueous buffers. This near-infrared (NIR) fluorescent dye, functionalized with polyethylene (B3416737) glycol (PEG) chains and an azide (B81097) group, is a valuable tool in bioconjugation and proteomics. Understanding its behavior in aqueous environments is critical for its effective application in drug development and various research fields.
Core Compound Properties
This compound is a specialized derivative of the cyanine (B1664457) dye Cy7. The incorporation of two PEG3 linkers significantly influences its physicochemical properties, primarily enhancing its hydrophilicity. The terminal azide group facilitates its covalent attachment to other molecules via "click chemistry," a highly efficient and specific bioconjugation method. The physicochemical properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C43H58ClN5O7 | [1] |
| Molecular Weight | 792.4 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Excitation Maximum (λex) | ~750 nm | [3][4] |
| Emission Maximum (λem) | ~775 nm | [5] |
| Functional Groups | Acetyl, Azide, PEG | [1] |
| Purity | >97% (typical) | [2] |
Table 1: Physicochemical Properties of this compound.
Solubility in Aqueous Buffers
The solubility of a fluorescent probe is a critical parameter for its use in biological applications, which are predominantly aqueous. Non-sulfonated cyanine dyes, including the parent Cy7, generally exhibit limited water solubility. To overcome this, modifications such as sulfonation or PEGylation are employed.
Stability in Aqueous Buffers
The stability of fluorescent dyes is paramount for obtaining reliable and reproducible experimental results. Several factors can influence the stability of this compound in aqueous solutions, including photostability, chemical stability, and the influence of the local microenvironment.
Photostability
Like most fluorophores, Cy7 dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. While cyanine dyes are generally more photostable than other dyes, prolonged exposure to high-intensity light should be minimized.
Chemical Stability
The chemical stability of the dye can be affected by factors such as pH, temperature, and the presence of reactive oxygen species. The fluorescence of Cy7 azide is reported to be pH-insensitive in a range of pH 4 to 10. For long-term storage, it is recommended to store the compound at -20°C, protected from light and moisture.
Factors Influencing Stability
Several environmental factors can impact the stability of Cy7 dyes in aqueous buffers, as detailed in Table 2.
| Factor | Effect on Stability | Mitigation Strategies |
| Light Exposure | Photobleaching, leading to loss of fluorescence. Cy7 is particularly susceptible. | Minimize exposure to excitation light. Use antifade reagents where applicable. Store in the dark. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |
| pH | Stable within a pH range of 4-10. Extreme pH values can affect dye structure and fluorescence. | Maintain buffer pH within the recommended range. |
| Reactive Oxygen Species (ROS) | Can lead to chemical degradation of the dye. | Degas buffers if necessary. Consider the addition of antioxidants for specific applications. |
| Aggregation | High concentrations can lead to the formation of non-fluorescent aggregates. | Use at appropriate concentrations. The PEG chains on the molecule help to reduce aggregation. |
Table 2: Factors Affecting the Stability of Cy7 Dyes in Aqueous Solutions.
Experimental Protocols
Detailed experimental protocols for the quantitative determination of solubility and stability of this specific molecule are not widely published. However, standard methodologies for characterizing fluorescent dyes can be adapted.
Protocol for Determining Aqueous Solubility
A common method to determine the solubility of a compound is the shake-flask method or a kinetic solubility assay.
Protocol for Assessing Photostability
The photostability of the dye in an aqueous buffer can be assessed by measuring the decrease in fluorescence intensity over time upon continuous exposure to an excitation light source.
Bioconjugation Workflow
This compound is designed for use in click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The following diagram illustrates a general workflow for labeling a biomolecule containing a strained alkyne (e.g., DBCO) with this azide-functionalized dye.
Conclusion
This compound is a versatile near-infrared fluorescent probe with enhanced aqueous solubility due to its PEGylated structure. While specific quantitative data on its solubility and stability are not extensively documented, its design principles and the general characteristics of PEGylated Cy7 dyes suggest it is well-suited for applications in aqueous biological systems. Researchers and drug development professionals should consider the factors affecting its stability, particularly photobleaching, and employ appropriate handling and experimental design to ensure the reliability of their results. The provided experimental workflows offer a starting point for the characterization and application of this valuable research tool.
References
An In-depth Technical Guide to the PEG Linker in N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyethylene (B3416737) glycol (PEG) linker within the bifunctional molecule N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This reagent is a sophisticated tool in modern bioconjugation and targeted drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and advanced imaging probes. This document details the molecule's structure, the physicochemical properties of its components, experimental protocols for its use, and its role in relevant biological pathways.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional molecule designed for versatile applications in bioconjugation. Its structure can be deconstructed into three key functional components connected by a flexible PEG scaffold:
-
N-acetyl (Ac) group: A terminal capping group that renders one end of the molecule inert, preventing unwanted reactions.
-
Azide (B81097) (N₃) group: A bioorthogonal reactive handle that enables covalent ligation to alkyne-containing molecules via "click chemistry." This reaction is highly specific and efficient, allowing for precise bioconjugation in complex biological environments.[1][2]
-
Cyanine 7 (Cy7) dye: A near-infrared (NIR) fluorescent reporter. Its long emission wavelength allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it ideal for in vivo imaging.[3]
-
PEG3 Linkers: Two discrete polyethylene glycol units, each with three ethylene (B1197577) oxide repeats, form the backbone of the molecule. These linkers impart critical physicochemical properties.[4]
The hydrophilic and flexible nature of the PEG linkers enhances the aqueous solubility of the entire molecule, which is often a challenge for hydrophobic dyes and other conjugated moieties.[1][5] This improved solubility is crucial for biological applications. Furthermore, the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[4]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its core components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₅₈ClN₅O₇ | [6][7] |
| Molecular Weight | 792.4 g/mol | [6][7] |
| CAS Number | 2107273-00-5 | [1][6] |
| Appearance | Solid powder | [1] |
| Purity | >97% | [1] |
Table 2: Fluorescence Properties of the Cy7 Moiety
| Property | Value | Reference(s) |
| Maximum Excitation (λex) | ~750 - 770 nm | [8] |
| Maximum Emission (λem) | ~779 - 800 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [8][10] |
| Fluorescence Quantum Yield (Φ) | ~0.28 (in methanol) | [8] |
Experimental Protocols
The azide functionality of this compound is primarily utilized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating the azide-containing linker to a molecule functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible buffer or solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and a 1.5 to 5-fold molar excess of this compound.
-
Add the copper(I)-stabilizing ligand to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method based on the properties of the target molecule. Common techniques include size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or affinity chromatography.[]
-
Protocol for Live-Cell Imaging with a Cy7-labeled Probe
This protocol provides a general workflow for imaging live cells using a probe conjugated with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cy7-labeled probe (synthesized as per the protocol above)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Wash buffer (e.g., PBS or HBSS)
-
Fluorescence microscope equipped for NIR imaging
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Labeling:
-
Wash the cells once with pre-warmed wash buffer.
-
Dilute the Cy7-labeled probe to the desired concentration in live-cell imaging medium. The optimal concentration should be determined empirically (typically in the low micromolar to nanomolar range).
-
Incubate the cells with the probe-containing medium for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator, protected from light.[8]
-
-
Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove the unbound probe.[8]
-
Imaging:
-
Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Use appropriate filter sets for Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm).[8]
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Signaling Pathways and Experimental Workflows
A primary application of this compound is in the synthesis of fluorescently labeled PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system (UPS).
The Ubiquitin-Proteasome System (UPS)
The UPS is a major pathway for protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. A PROTAC brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.
Caption: The Ubiquitin-Proteasome System and PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a fluorescent PROTAC using this compound allows for the direct tracking and quantification of the PROTAC's activity.
Caption: Workflow for Fluorescent PROTAC Synthesis and Evaluation.
Conclusion
The PEG linker in this compound is a critical component that confers advantageous properties for its application in advanced biological research. Its hydrophilicity, flexibility, and defined length, combined with the bioorthogonal azide group and the near-infrared Cy7 fluorophore, make this molecule a powerful tool for the synthesis of fluorescently labeled bioconjugates. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this versatile reagent in the development of novel targeted therapies and imaging agents.
References
- 1. medkoo.com [medkoo.com]
- 2. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 | C43H58ClN5O7 | CID 155489766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 10. Extinction Coefficient [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Near-Infrared Fluorescence of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent probe, N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This bifunctional molecule is of significant interest in biomedical research and drug development due to its unique combination of a highly sensitive Cy7 fluorophore, a versatile azide (B81097) handle for bioconjugation, and hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This guide will cover its core properties, detailed experimental protocols, and applications in advanced biological imaging and therapeutic strategies.
Core Properties of this compound
This compound is a specialized chemical reagent designed for fluorescent labeling and bioconjugation. Its structure integrates a cyanine (B1664457) 7 (Cy7) dye, which fluoresces in the near-infrared spectrum, with two PEG3 linkers. One linker is terminated with an acetate (B1210297) group (Ac), and the other with a reactive azide (-N₃) group. This design makes it a valuable tool for a variety of applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for in vivo imaging.[1][2] The hydrophilic PEG spacers enhance the solubility of the molecule in aqueous media, which is beneficial for biological applications.[3][4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₅₈ClN₅O₇ | [5] |
| Molecular Weight | 792.4 g/mol | [5] |
| CAS Number | 2107273-00-5 | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG linkers increase solubility in aqueous solutions. | [3][4][6] |
| Purity | Typically >97% | [3][6] |
| Storage | Store at -20°C for long-term stability, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is suitable. | [6] |
Fluorescence Properties
The fluorescence characteristics of the Cy7 core are critical for its utility in imaging applications. Cy7 is a near-infrared dye, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this spectral window.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~775 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.12 (in PBS) |
Note: The exact spectral properties can be influenced by the solvent and conjugation to biomolecules. It has been observed that conjugation of Cy7 to antibodies can sometimes lead to fluorescence quenching.[7]
Experimental Protocols
The azide group on this compound allows for its covalent attachment to other molecules via "click chemistry," a set of highly efficient and specific reactions. The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used bioconjugation reaction that joins an azide with a terminal alkyne in the presence of a copper(I) catalyst.[]
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add the copper(I)-stabilizing ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the Cy7-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems due to the absence of a cytotoxic copper catalyst. This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide.[9][][11]
Materials:
-
This compound
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with a 2 to 10-fold molar excess of the this compound stock solution.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the Cy7-labeled biomolecule using a suitable method as described for CuAAC.
-
Applications and Workflows
The unique properties of this compound make it a versatile tool for several advanced applications in biomedical research.
Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[12] this compound can serve as a fluorescently labeled linker in PROTAC synthesis, allowing for the tracking and visualization of the PROTAC molecule.
In Vivo Near-Infrared Fluorescence Imaging
The Cy7 fluorophore allows for sensitive in vivo imaging in small animal models. By conjugating this compound to a targeting moiety (e.g., antibody, peptide), the resulting probe can be used to visualize and track biological processes, such as tumor growth or drug distribution.[13][14][15]
Targeted Drug Delivery
Fluorescent labeling of drug delivery systems (e.g., nanoparticles, liposomes) with this compound enables the real-time monitoring of their biodistribution and target engagement.[14][16]
Conclusion
This compound is a powerful and versatile near-infrared fluorescent probe with broad applications in biomedical research and drug development. Its combination of a sensitive Cy7 fluorophore, a reactive azide group for bioconjugation via click chemistry, and hydrophilic PEG linkers makes it an invaluable tool for the synthesis of advanced molecular probes and therapeutics, such as PROTACs, and for real-time in vivo imaging of biological processes and drug delivery. The detailed protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize this reagent in their studies.
References
- 1. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Signaling and Targeted Drug Therapy of Cancer [synapse.org]
- 3. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]
- 4. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Datasheet DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Lifetime Imaging for Quantification of Targeted Drug Delivery in Varying Tumor Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent probe designed for the specific labeling of proteins through "click chemistry." This molecule features a Cy7 fluorophore for sensitive detection, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent conjugation to alkyne-modified proteins.
This document provides detailed application notes and protocols for two primary methods of protein labeling using this reagent: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₃H₅₈ClN₅O₇ |
| Molecular Weight | 792.4 g/mol |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Reactive Group | Azide (-N₃) |
| Solubility | Good in aqueous media due to PEG spacer |
Principle of Labeling
Protein labeling with this compound relies on the highly specific and efficient azide-alkyne cycloaddition reaction. This bioorthogonal reaction ensures that the dye is covalently attached only to proteins that have been pre-modified to contain an alkyne group, minimizing off-target labeling.
Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and rapid labeling method that utilizes a copper(I) catalyst to join the terminal azide of the Cy7 probe with a terminal alkyne on the protein of interest. The copper(I) is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the copper(I) catalyst and protect the target protein from oxidative damage.
Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living cells or where copper toxicity is a concern. This method employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which has been engineered into the protein of interest. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group of the Cy7 probe, forming a stable triazole linkage without the need for a metal catalyst.
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the potential for cytotoxicity.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (minutes to a few hours) | Fast (minutes to a few hours, generally slower than CuAAC) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell imaging |
| Reagents | Azide-dye, Alkyne-protein, Copper(II) source, Reducing agent, Ligand | Azide-dye, Cyclooctyne-protein |
| Typical Dye:Protein Molar Ratio | 5:1 to 20:1 | 5:1 to 20:1 |
| Typical Reaction Time | 30 minutes to 2 hours at room temperature | 1 to 4 hours at room temperature or 37°C |
| Labeling Efficiency | Generally high, can approach >95% with optimization | High, dependent on the specific cyclooctyne used |
Experimental Protocols
Protocol 1: Protein Labeling via CuAAC
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Ensure the alkyne-modified protein is at a concentration of 1-5 mg/mL in a suitable buffer.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of alkyne-modified protein solution.
-
A volume of the 10 mM Cy7-azide stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess).
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Protein Labeling via SPAAC
This protocol is for labeling a protein modified with a cyclooctyne (e.g., DBCO) with this compound.
Materials:
-
Cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Ensure the cyclooctyne-modified protein is at a concentration of 1-5 mg/mL.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the cyclooctyne-modified protein with the desired molar excess of the Cy7-azide stock solution (e.g., a 10-fold molar excess).
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light. Longer incubation times may improve labeling efficiency.
-
-
Purification:
-
Purify the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.
-
Characterization of Labeled Protein
Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀/A₇₅₀ for the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL is typically between 2 and 10 for antibodies, though this should be determined empirically for each specific protein and application to avoid issues like fluorescence quenching or loss of protein function.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient alkyne/cyclooctyne incorporation- Degraded Cy7-azide reagent- Suboptimal reaction conditions (pH, catalyst concentration)- Presence of competing amines in the buffer (for NHS ester-based modification) | - Verify protein modification- Use fresh dye stock- Optimize reaction buffer and catalyst concentrations- Perform buffer exchange into an amine-free buffer |
| Protein Precipitation | - High concentration of organic solvent (DMSO)- Protein instability after labeling | - Keep DMSO volume below 10% of the total reaction volume- Optimize labeling conditions (lower dye:protein ratio, shorter reaction time) |
| High Background Fluorescence | - Incomplete removal of unreacted dye | - Ensure thorough purification of the labeled protein |
Visualizations
Caption: Experimental workflow for protein labeling via CuAAC.
Caption: Experimental workflow for protein labeling via SPAAC.
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
References
Application Notes and Protocols for In Vivo Imaging of Small Animals with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications in small animals. This molecule incorporates the bright and photostable cyanine (B1664457) dye, Cy7, which emits in the NIR window (700-900 nm), allowing for deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] The presence of two polyethylene (B3416737) glycol (PEG) linkers enhances its solubility and biocompatibility. One terminus features an azide (B81097) group, enabling covalent conjugation to biomolecules functionalized with a corresponding alkyne or cyclooctyne (B158145) via "click chemistry".[3][4] The other end is capped with an acetyl group, rendering it inert. This design facilitates the creation of targeted imaging agents for visualizing specific biological processes and pathways in vivo.
The azide functionality allows for highly specific and efficient labeling of targeting moieties such as peptides or antibodies through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or, more suitably for biological applications, strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] SPAAC, also known as copper-free click chemistry, is particularly advantageous for in vivo applications as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[5]
These application notes provide an overview of the properties of this compound, protocols for its conjugation and use in small animal imaging, and examples of its application in targeting specific signaling pathways.
Physicochemical and Spectroscopic Properties
The utility of this compound in in vivo imaging is underpinned by its distinct physicochemical and spectroscopic characteristics.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 - 756 nm[7] | The peak wavelength for light absorption. |
| Emission Maximum (λem) | ~775 - 779 nm[7] | The peak wavelength for fluorescence emission. |
| Molar Extinction Coefficient | >200,000 cm⁻¹M⁻¹[7] | Indicates a strong ability to absorb light. |
| Stokes Shift | ~25 nm[7] | The difference between excitation and emission maxima. |
| Molecular Weight | 792.42 g/mol [8] | |
| Formula | C43H58ClN5O7[8] | |
| Solubility | Good water solubility[8][9] | The hydrophilic PEG spacer increases solubility in aqueous media.[8] |
| Functional Groups | Azide (-N3), Acetyl (-Ac) | The azide group enables conjugation via click chemistry.[3][4] |
Application 1: Targeted Imaging of Tumor Angiogenesis via Integrin αvβ3
Integrin αvβ3 is a cell adhesion molecule that is highly expressed on activated endothelial cells during tumor angiogenesis and on some tumor cells.[10] This makes it an excellent target for the development of probes for cancer imaging. A common strategy is to use peptides containing the Arg-Gly-Asp (RGD) sequence, which binds with high affinity to integrin αvβ3.
Signaling Pathway
The binding of an RGD-containing ligand to integrin αvβ3 can initiate a cascade of downstream signaling events that promote cell survival, proliferation, and migration. Visualizing the localization of a Cy7-RGD probe provides a surrogate marker for the presence and activity of this pathway.
Experimental Workflow
A typical workflow for in vivo imaging of integrin αvβ3 expression involves the synthesis of a Cy7-RGD probe followed by administration to a tumor-bearing animal and subsequent imaging.
Quantitative Data: Biodistribution of Cy7-RGD Probes in Mice
The following table summarizes representative biodistribution data for a Cy7-labeled RGD peptide probe in tumor-bearing mice at 24 hours post-injection. Data is presented as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | Cy7-RGD Monomer (%ID/g)[5] | Cy7-RGD Dimer (%ID/g)[5] | Cy7-RGD Tetramer (%ID/g)[5] |
| Tumor | 2.1 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 |
| Blood | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 |
| Liver | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Kidneys | 3.5 ± 0.8 | 4.2 ± 1.0 | 5.1 ± 1.2 |
| Spleen | 0.8 ± 0.2 | 1.0 ± 0.3 | 1.2 ± 0.3 |
| Lungs | 1.2 ± 0.3 | 1.4 ± 0.3 | 1.6 ± 0.4 |
Note: Data are representative and may vary depending on the specific RGD peptide, linker, and animal model.
Protocol: In Vivo Imaging of Integrin αvβ3 with a Cy7-RGD Probe
-
Probe Preparation (SPAAC Conjugation):
-
Dissolve this compound and a cyclooctyne-functionalized RGD peptide (e.g., DBCO-RGD) in a biocompatible solvent such as a mixture of DMSO and PBS (pH 7.4).
-
A molar excess of the cyclooctyne-RGD peptide (e.g., 1.5 to 3 equivalents) is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Purify the Cy7-RGD conjugate using reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C, protected from light.
-
-
Animal Handling and Tumor Model:
-
Use athymic nude mice (4-6 weeks old).
-
Subcutaneously implant human glioblastoma U87MG cells (which overexpress integrin αvβ3) into the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging.
-
-
Probe Administration and In Vivo Imaging:
-
Reconstitute the purified Cy7-RGD probe in sterile PBS.
-
Administer the probe via tail vein injection at a typical dose of 1-5 nmol per mouse.
-
Anesthetize the mice with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, and 24 hours) post-injection using an in vivo imaging system (e.g., IVIS Spectrum).
-
Use appropriate filter sets for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[2]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral muscle region (as background).
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.
-
Application 2: Monitoring HER2 Expression in Breast Cancer Models
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key therapeutic target.[1] In vivo imaging with a HER2-targeted probe can provide a non-invasive assessment of HER2 status. An antibody or antibody fragment (e.g., Trastuzumab or an Affibody) that specifically binds to HER2 can be conjugated to N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 for this purpose.
Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival. A Cy7-labeled anti-HER2 probe can be used to visualize the location of HER2-expressing tumor cells.
Experimental Workflow
The workflow for imaging HER2 expression is similar to that for integrin targeting, with the primary difference being the targeting moiety used for conjugation.
Quantitative Data: Tumor-to-Background Ratios for HER2 Imaging
The table below presents typical tumor-to-background ratios (TBR) for a Cy7-labeled anti-HER2 probe in a breast cancer xenograft model.
| Time Post-Injection | Tumor-to-Background Ratio (TBR) |
| 4 hours | 2.5 ± 0.4 |
| 24 hours | 4.8 ± 0.7 |
| 48 hours | 6.2 ± 0.9 |
| 72 hours | 5.5 ± 0.6 |
Note: Data are illustrative and can vary based on the specific antibody fragment, tumor model, and imaging parameters.[2]
Protocol: In Vivo Imaging of HER2 Expression with a Cy7-Antibody Probe
-
Probe Preparation (SPAAC Conjugation):
-
Functionalize the anti-HER2 antibody (or fragment) with a cyclooctyne group (e.g., DBCO-NHS ester).
-
Purify the cyclooctyne-functionalized antibody using size-exclusion chromatography.
-
React the cyclooctyne-antibody with this compound in PBS (pH 7.4) at a molar ratio of approximately 1:5 (antibody:dye).
-
Incubate the reaction for 4-12 hours at 4°C, protected from light.
-
Purify the Cy7-antibody conjugate using size-exclusion chromatography to remove unconjugated dye.
-
Characterize the conjugate by measuring the protein concentration (A280) and Cy7 concentration (A750) to determine the degree of labeling.
-
-
Animal Handling and Tumor Model:
-
Use immunodeficient mice (e.g., NOD-scid or athymic nude).
-
Implant HER2-positive breast cancer cells (e.g., BT-474) subcutaneously.
-
Allow tumors to establish and grow to an appropriate size.
-
-
Probe Administration and In Vivo Imaging:
-
Administer the Cy7-antibody probe intravenously at a dose of 1-2 nmol per mouse.[2]
-
Acquire images at multiple time points (e.g., 4, 24, 48, 72 hours) to determine the optimal imaging window.[2]
-
Anesthetize the animals and use appropriate imaging parameters for Cy7 as described in the previous protocol.
-
-
Ex Vivo Analysis (Optional but Recommended):
-
After the final in vivo imaging session, euthanize the mouse.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues to confirm the in vivo findings and obtain more precise biodistribution data.
-
Conclusion
This compound is a versatile and powerful tool for in vivo imaging in small animals. Its near-infrared fluorescence properties, coupled with the ability to be conjugated to targeting moieties via click chemistry, enable the non-invasive visualization of specific molecular targets and biological pathways. The protocols and data presented here provide a framework for researchers to design and execute in vivo imaging studies for a wide range of applications in oncology, drug development, and fundamental biological research.
References
- 1. In Vivo Assessment of HER2 Receptor Density in HER2-positive Tumors by Near-infrared Imaging, Using Repeated Injections of the Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR-targeted intraoperative fluorescence imaging detects high-grade glioma with panitumumab-IRDye800 in a phase 1 clinical trial [thno.org]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent modification of biomolecules in complex biological environments.[1][2][3] This copper-free click chemistry reaction involves the rapid and highly specific cycloaddition of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[1] The reaction proceeds efficiently under physiological conditions, making it an ideal tool for a wide range of applications, including live-cell imaging, biomolecule conjugation, and the development of targeted drug delivery systems.[2][4]
This document provides detailed application notes and protocols for the use of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a near-infrared (NIR) fluorescent probe containing an azide moiety, in SPAAC reactions. The Cy7 fluorophore allows for deep-tissue imaging with minimal autofluorescence, while the polyethylene (B3416737) glycol (PEG) linkers enhance solubility and biocompatibility.[5]
Key Features of SPAAC
-
Bioorthogonality: The reaction is highly selective and does not interfere with native biological processes.[6]
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[3]
-
High Reaction Rates: The use of strained cyclooctynes, such as dibenzocyclooctyne (DBCO), results in rapid reaction kinetics at low concentrations.[1]
-
Stability: The resulting triazole linkage is highly stable under physiological conditions.[2]
Quantitative Data
The efficiency of SPAAC is highly dependent on the choice of cyclooctyne. The second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide are summarized below.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DIBO | ~0.3 - 0.7 | [1] |
| DBCO | ~0.6 - 1.0 | [1] |
| BCN | ~0.06 - 0.1 | [1] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.
The photophysical properties of the this compound are critical for imaging applications.
| Property | Value |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molecular Weight | 792.42 g/mol |
Experimental Protocols
Protocol 1: General Protein Labeling using SPAAC
This protocol describes the labeling of a protein containing a cyclooctyne group with this compound.
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO-protein)
-
This compound (from a stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the cyclooctyne-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Add a 5- to 20-fold molar excess of this compound to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.
-
Monitor the reaction progress by SDS-PAGE with in-gel fluorescence scanning or by LC-MS.
-
Purify the labeled protein from excess reagent using size exclusion chromatography or dialysis.
Protocol 2: Live-Cell Imaging
This protocol outlines the labeling of cyclooctyne-modified cell surface proteins for fluorescence microscopy.
Materials:
-
Cells expressing a DBCO-modified surface protein
-
This compound
-
Cell culture medium
-
PBS or other imaging buffer
Procedure:
-
Seed cells in a suitable imaging dish or plate and culture overnight.
-
Wash the cells twice with pre-warmed cell culture medium.
-
Prepare a 10-25 µM solution of this compound in cell culture medium.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with imaging buffer.
-
Image the cells using a fluorescence microscope equipped with appropriate NIR filters.
Protocol 3: Preparation of a SPAAC-Mediated Drug Delivery System
This protocol describes the general workflow for creating a targeted drug delivery system.
Materials:
-
DBCO-functionalized targeting ligand (e.g., antibody, peptide)
-
Azide-modified drug-loaded nanoparticles
-
This compound (for imaging-based tracking)
-
PBS, pH 7.4
Procedure:
-
Pre-targeting Step: Administer the DBCO-functionalized targeting ligand to the in vivo model and allow it to accumulate at the target site.
-
Washout Period: Allow for the clearance of unbound targeting ligand from circulation.
-
Nanoparticle Administration: Administer the azide-modified drug-loaded nanoparticles (co-injected with a small amount of this compound for tracking).
-
In vivo SPAAC Reaction: The nanoparticles will react with the accumulated targeting ligand at the target site via SPAAC, leading to localized drug delivery.
-
Monitoring: The biodistribution and tumor accumulation of the nanoparticles can be monitored in real-time using near-infrared fluorescence imaging.
Visualizations
References
- 1. Bioorthogonal Chemical Activation of Kinases in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Polysaccharide-Based Drug Delivery Systems in Pediatrics: Addressing Age-Specific Challenges and Therapeutic Applications | MDPI [mdpi.com]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
Application Notes and Protocols for Labeling Peptides with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of peptides with the near-infrared (NIR) fluorescent dye, N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This reagent is a versatile tool for researchers engaged in molecular imaging, cell biology, and drug development, enabling the sensitive and specific tracking of peptides in various biological systems. The azide (B81097) functionality of the dye allows for its conjugation to alkyne-modified peptides via "click chemistry," a highly efficient and bioorthogonal reaction.[1][2][3] This method offers precise control over the labeling site, ensuring the preservation of the peptide's biological activity.[]
The Cy7 dye is particularly well-suited for in vivo imaging applications due to its emission in the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized, allowing for deep tissue penetration and high signal-to-background ratios.[5][6][7] The inclusion of two polyethylene (B3416737) glycol (PEG3) spacers in the dye molecule enhances its hydrophilicity, which can improve the solubility and pharmacokinetic properties of the labeled peptide.
These protocols will cover two primary methods for conjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, detailed procedures for the purification and characterization of the resulting fluorescently labeled peptide are provided.
Physicochemical and Spectroscopic Properties of Cy7
A summary of the key properties of the Cy7 dye is presented in the table below. These values are essential for designing imaging experiments and for the quantitative analysis of the labeled peptide.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~743 - 756 nm | [5] |
| Emission Maximum (λem) | ~767 - 779 nm | [5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | Varies (typically lower in aqueous media) | [5] |
| Photostability | More photostable than Cy5 | [8] |
Experimental Protocols
Protocol 1: Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a peptide containing a terminal alkyne group with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological samples)[9]
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification[10][11][12]
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-10 mM.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Catalyst and Ligand Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. A 1.5 to 5-fold molar excess of the dye is recommended.
-
(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 0.5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
If the reaction is sensitive to oxygen, purge the tube with nitrogen or argon gas and seal it.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by RP-HPLC.
-
-
Purification:
-
Following the reaction, purify the Cy7-labeled peptide from unreacted dye and other reagents using RP-HPLC.[10][13]
-
A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[11][12]
-
Collect the fractions containing the labeled peptide, which can be identified by its characteristic absorbance at ~750 nm.
-
Lyophilize the purified fractions to obtain the final product as a powder.
-
Protocol 2: Peptide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative, copper-free method for labeling peptides that contain a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.[14][][16]
Materials:
-
DBCO-modified peptide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
RP-HPLC system for purification
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the DBCO-modified peptide in PBS to a final concentration of 1-10 mM.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, mix the DBCO-modified peptide solution with the this compound stock solution. A 1.1 to 1.5-fold molar excess of the dye is typically sufficient.[14]
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. Reaction times can vary depending on the specific cyclooctyne (B158145) used.[14] The reaction progress can be monitored by RP-HPLC.
-
-
Purification:
-
Purify the Cy7-labeled peptide using RP-HPLC as described in Protocol 1.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterization of the Labeled Peptide
Determination of Dye-to-Peptide Ratio:
The degree of labeling (DOL), or the dye-to-peptide ratio, can be determined spectrophotometrically.[17]
-
Measure the absorbance of the purified, labeled peptide solution at 280 nm (A₂₈₀) and at the excitation maximum of Cy7 (~750 nm, A₇₅₀).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A₇₅₀ / ε_dye
-
where ε_dye is the molar extinction coefficient of Cy7 (~250,000 cm⁻¹M⁻¹).
-
-
-
Calculate the concentration of the peptide. The absorbance at 280 nm is a contribution from both the peptide and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.
-
CF = A₂₈₀ of dye / A₇₅₀ of dye (This value should be determined for the free dye if not available).
-
Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ x CF)
-
Concentration of Peptide (M) = Corrected A₂₈₀ / ε_peptide
-
where ε_peptide is the molar extinction coefficient of the peptide at 280 nm (can be estimated from the amino acid sequence).
-
-
-
Calculate the Dye-to-Peptide Ratio:
-
DOL = Concentration of Dye / Concentration of Peptide
-
Mass Spectrometry:
The successful conjugation and the purity of the labeled peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show an increase in the molecular weight corresponding to the addition of the N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 moiety.
Data Presentation
The following table provides representative data for the labeling of a model peptide.
| Parameter | CuAAC | SPAAC |
| Molar Ratio (Dye:Peptide) | 3:1 | 1.5:1 |
| Reaction Time | 2 hours | 6 hours |
| Typical Yield | >90% | >95% |
| Dye-to-Peptide Ratio | 0.8 - 1.0 | 0.9 - 1.0 |
Visualizations
Experimental Workflow
Caption: General workflow for peptide labeling with this compound.
Signaling Pathway: Integrin Targeting with RGD Peptides
Many peptides used in research and drug development, such as those containing the Arg-Gly-Asp (RGD) motif, target cell surface receptors like integrins.[18][19][20][21][22] The following diagram illustrates a simplified signaling pathway initiated by the binding of a Cy7-labeled RGD peptide to integrin αvβ3.
Caption: Simplified integrin signaling pathway initiated by a Cy7-labeled RGD peptide.
Applications
Peptides labeled with this compound are valuable tools for a range of applications, including:
-
In Vivo Imaging: The NIR fluorescence of Cy7 allows for the non-invasive imaging of peptide biodistribution, tumor targeting, and receptor engagement in small animal models.[5][23][24]
-
Cellular Imaging and Tracking: Labeled peptides can be used to visualize their uptake, subcellular localization, and dynamic processes within living cells using fluorescence microscopy.[25]
-
Receptor Binding Studies: The fluorescent signal can be used to quantify the binding of peptides to their target receptors on the cell surface.[24]
-
Drug Delivery: Cy7-labeled peptides can be used to track the delivery of therapeutic payloads to specific cells or tissues.
Storage and Stability
-
This compound: Store at -20°C, protected from light and moisture.
-
Labeled Peptide: Store the lyophilized powder at -20°C or -80°C, protected from light. For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The stability of Cy7 can be affected by prolonged exposure to light, so all handling and experiments should be performed with minimal light exposure.[5][8][26]
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the fluorescent labeling of peptides. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers, enabling the successful synthesis, purification, and application of Cy7-labeled peptides in a variety of research and drug development settings.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. benchchem.com [benchchem.com]
- 6. luminicell.com [luminicell.com]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. hplc.eu [hplc.eu]
- 13. gilson.com [gilson.com]
- 14. benchchem.com [benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Stable and functional dyes for imaging living subjects - Advanced Science News [advancedsciencenews.com]
Application Notes and Protocols: N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling applications, particularly in the context of flow cytometry. This molecule features a Cy7 fluorophore, which has an excitation maximum of approximately 756 nm and an emission maximum of around 779 nm, making it ideal for multicolor flow cytometry experiments where minimizing spectral overlap and cellular autofluorescence is critical. The core of its utility lies in the azide (B81097) group, which allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of highly efficient and specific reactions.
The primary application of this probe in flow cytometry is the detection and quantification of cells that have been metabolically labeled with a bioorthogonal reporter. This two-step strategy involves introducing a precursor molecule containing a complementary functional group (e.g., an alkyne) into cells. This precursor is then processed by the cell's metabolic machinery and incorporated into newly synthesized biomolecules such as glycoproteins or proteins. The subsequent addition of this compound allows for the fluorescent labeling of these modified biomolecules through a highly specific cycloaddition reaction. This approach enables the study of dynamic cellular processes like protein synthesis and glycosylation with high sensitivity and specificity.
Key Features of this compound
-
Fluorophore: Cyanine7 (Cy7)
-
Reactive Group: Azide
-
Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with alkyne-modified molecules.
-
Application: Flow Cytometry, Fluorescence Microscopy
Data Presentation
The following tables summarize representative quantitative data from flow cytometry experiments involving metabolic labeling and click chemistry detection. These values should be considered as a starting point, and optimization is recommended for specific cell types and experimental conditions.
Table 1: Metabolic Labeling Parameters for Flow Cytometry
| Metabolic Precursor | Cell Type | Concentration (µM) | Incubation Time | Observed Outcome |
| Ac4ManNAz (Azide-sugar) | MDA-MB-231 | 50 | 3 days | >60-fold increase in MFI compared to control[3] |
| Ac4ManNAz (Azide-sugar) | A549 | 50 | 3 days | Successful azide group formation on the cell surface[4] |
| L-azidohomoalanine (AHA) | Mouse B cells | Not specified | Not specified | Successful labeling of nascent proteins for cell cycle analysis[5][6] |
| Azide-tagged sugars | COLO205 | 125 | 24 hours | Significant increase in median fluorescence intensity (MFI)[2] |
Table 2: Click Chemistry Reaction Parameters for Flow Cytometry
| Reaction Type | Alkyne/Azide Probe | Concentration (µM) | Incubation Time | Incubation Temperature | Cell Type |
| SPAAC | DBCO-Cy5 | 20 | 30 min | 37°C | RAW264.7 |
| SPAAC | ADIBO-Cy3 | 10 | 1 hour | 37°C | MDA-MB-231[3] |
| CuAAC | AF647-alkyne | 20 | 5 min | Room Temperature | Live neurons[7] |
| SPAAC | DBCO-fluorophore | 20-50 | 15-30 min | 37°C | Adherent mammalian cells[8] |
Table 3: Flow Cytometer Settings for Cy7 Detection
| Parameter | Recommended Setting | Notes |
| Excitation Laser | Red laser (e.g., 633 nm, 640 nm) | While the excitation maximum is ~756 nm, Cy7 can be excited by red lasers commonly found on flow cytometers, though less efficiently. |
| Emission Filter | ~780 nm bandpass filter (e.g., 780/60) | Optimal for capturing the peak emission of Cy7. |
| Compensation | Required | Single-color controls are essential to compensate for spectral overlap, especially in multicolor panels. |
Signaling Pathways and Biological Processes
Glycosylation Analysis
Altered glycosylation is a hallmark of many diseases, including cancer. Metabolic glycoengineering with azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz), allows for the visualization and quantification of changes in cell surface glycans.[9] These azido-sugars are metabolized through the sialic acid biosynthesis pathway and incorporated into sialoglycoproteins. Subsequent labeling with an alkyne-functionalized Cy7 dye via click chemistry enables the detection of these changes by flow cytometry.
Caption: Metabolic labeling of cell surface glycans with an azido-sugar.
Protein Synthesis Analysis
The rate of protein synthesis is a key indicator of cellular activity and can be altered in various physiological and pathological states. Bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique to measure nascent protein synthesis.[10] Cells are incubated with an amino acid analog containing an azide or alkyne group, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.[5][6] These modified proteins can then be fluorescently labeled with a complementary click chemistry probe for flow cytometric analysis.
Caption: Incorporation of an azide-containing amino acid into newly synthesized proteins.
Experimental Protocols
The following protocols provide a general framework for metabolic labeling and subsequent flow cytometric analysis using this compound. Optimization of reagent concentrations and incubation times is crucial for each specific cell type and experimental setup.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido-Sugars
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction for flow cytometry analysis. For this protocol, an alkyne-functionalized Cy7 dye would be used.
I. Reagents and Materials
-
Cells of interest
-
Complete cell culture medium
-
Azido-sugar (e.g., Ac4ManNAz)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Alkyne-Cy7 conjugate (e.g., DBCO-Cy7)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
II. Procedure
-
Metabolic Labeling: a. Prepare a stock solution of the azido-sugar (e.g., 10 mM Ac4ManNAz in DMSO). b. Add the azido-sugar stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. c. Culture cells in the azido-sugar-containing medium for 1-3 days under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting and Washing: a. For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, wash with PBS and detach using a non-enzymatic method or trypsin. If using trypsin, quench with complete medium and pellet the cells. b. Wash the cell pellet twice with ice-cold PBS to remove unincorporated azido-sugar.
-
Click Chemistry Labeling (SPAAC): a. Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1-5 x 10^6 cells/mL. b. Prepare a working solution of the Alkyne-Cy7 conjugate in the staining buffer at the desired final concentration (typically 5-30 µM). c. Add the Alkyne-Cy7 solution to the cell suspension. d. Incubate for 30-60 minutes at room temperature or 37°C, protected from light. e. Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted probe.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer equipped with a red laser and a filter suitable for Cy7 detection (e.g., 780/60 nm). c. Include appropriate controls:
- Unlabeled cells (no azido-sugar, no Cy7 probe).
- Cells treated with azido-sugar but not the Cy7 probe.
- Cells not treated with azido-sugar but incubated with the Cy7 probe.
Caption: Experimental workflow for metabolic glycan labeling and flow cytometry.
Protocol 2: Analysis of Nascent Protein Synthesis using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by detection with this compound (or a similar alkyne-Cy7 probe) using a copper-catalyzed click reaction. Note: Copper can be toxic to live cells, so this protocol is generally performed on fixed and permeabilized cells.
I. Reagents and Materials
-
Cells of interest
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click Chemistry Reaction Buffer:
-
Copper (II) Sulfate (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Alkyne-Cy7 probe
-
-
Flow Cytometry Staining Buffer
-
Flow cytometry tubes
II. Procedure
-
Metabolic Labeling with AHA: a. Culture cells to the desired confluency. b. Replace the culture medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores. c. Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-4 hours). d. Wash the cells twice with PBS.
-
Cell Fixation and Permeabilization: a. Harvest the cells and resuspend in PBS. b. Fix the cells by incubating in Fixation Buffer for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by incubating in Permeabilization Buffer for 15 minutes at room temperature. e. Wash the cells twice with PBS.
-
Click Chemistry Labeling (CuAAC): a. Prepare the CuAAC reaction cocktail immediately before use. For a 500 µL reaction, a typical cocktail might consist of:
- Alkyne-Cy7 probe (final concentration 1-10 µM)
- CuSO4 (final concentration 100-200 µM)
- THPTA (final concentration 500 µM - 1 mM)
- Sodium Ascorbate (B8700270) (freshly prepared, final concentration 2.5-5 mM) in PBS.
- Important: Add the sodium ascorbate last to initiate the reaction. b. Resuspend the permeabilized cell pellet in the CuAAC reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light. d. Wash the cells three times with Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in Flow Cytometry Staining Buffer. b. Analyze the samples on a flow cytometer as described in Protocol 1. c. Include the same set of controls as in Protocol 1, ensuring they are also fixed and permeabilized.
Caption: Logical relationship between CuAAC and SPAAC for flow cytometry.
Conclusion
This compound, in conjunction with metabolic labeling and click chemistry, provides a robust and versatile platform for the quantitative analysis of dynamic cellular processes by flow cytometry. The near-infrared fluorescence of the Cy7 dye offers significant advantages in multicolor experiments. The choice between SPAAC and CuAAC chemistries will depend on the specific experimental requirements, with SPAAC being the preferred method for live-cell applications due to its biocompatibility. Careful optimization of labeling and staining conditions is essential to achieve high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. PE-Cyanine7 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a versatile near-infrared (NIR) fluorescent probe designed for advanced applications in fluorescence microscopy, particularly in the fields of chemical biology and drug development. This molecule incorporates a Cy7 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group, enabling covalent labeling of target molecules through "click chemistry."[1][2][3] The Cy7 dye offers significant advantages for cellular and in vivo imaging due to its emission in the NIR spectrum (~775 nm), a range where light penetrates biological tissues more deeply and background autofluorescence is minimal.[4]
This document provides detailed application notes and experimental protocols for the effective use of this compound in fluorescence microscopy applications.
Chemical and Spectroscopic Properties
This compound is a water-soluble, near-infrared fluorescent dye with a terminal azide group that allows for its conjugation to alkyne-modified molecules via copper-catalyzed or strain-promoted click chemistry.[1][5] The PEG linker enhances the hydrophilicity and biocompatibility of the molecule.[2][3]
Quantitative Data Summary
The key spectroscopic and physical properties of the Cy7 fluorophore component are summarized in the table below. These values provide a strong basis for designing imaging experiments.
| Property | Value |
| Molecular Formula | C43H58ClN5O7[3] |
| Molecular Weight | 792.42 g/mol [3] |
| CAS Number | 2107273-00-5[3] |
| Maximum Excitation (λex) | ~750 - 770 nm[4] |
| Maximum Emission (λem) | ~775 - 800 nm[4] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[4] |
| Quantum Yield (Φ) | ~0.28 (in methanol)[4] |
| Recommended Solvents | DMSO, DMF, Acetonitrile[4] |
Key Applications
-
Targeted Cell Imaging: Conjugate this compound to alkyne-modified antibodies, peptides, or small molecules to visualize specific cellular targets.
-
PROTAC Research: As a PEG-based linker, this molecule can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to facilitate the study of targeted protein degradation.[1][6]
-
In Vivo Imaging: The NIR fluorescence of Cy7 is well-suited for deep-tissue and whole-animal imaging studies due to reduced light scattering and absorption by endogenous molecules.[4]
-
Flow Cytometry: Labeled cells can be analyzed and sorted using flow cytometers equipped with appropriate lasers and detectors for the far-red spectrum.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
Protocol 1: Live-Cell Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of alkyne-modified biomolecules on the surface of or within live cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides, expressing an alkyne-modified target.
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium Ascorbate
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Wash buffer (e.g., PBS or HBSS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Labeling Reaction:
-
Wash the cells once with wash buffer.
-
Prepare the click-labeling cocktail in live-cell imaging medium. For a final volume of 1 mL, add the reagents in the following order, vortexing gently after each addition:
-
1 µL of 10 mM this compound (final concentration: 10 µM)
-
2 µL of 250 mM THPTA (final concentration: 500 µM)
-
1 µL of 50 mM CuSO4 (final concentration: 50 µM)
-
2 µL of 500 mM Sodium Ascorbate (final concentration: 1 mM)
-
-
Immediately add the click-labeling cocktail to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.[4]
-
Imaging:
-
Place the dish or slide on a fluorescence microscope equipped for NIR imaging.
-
Use appropriate filter sets for Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm).[4]
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
-
Protocol 2: Fixed-Cell Staining via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is suitable for labeling alkyne-modified targets in fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips or chamber slides, expressing an alkyne-modified target.
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS
Procedure:
-
Cell Preparation and Fixation:
-
Rinse cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30 minutes at room temperature.
-
-
Click Chemistry Labeling:
-
Prepare the click-labeling cocktail in PBS as described in Protocol 1.
-
Remove the blocking buffer and add the click-labeling cocktail to the cells.
-
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with filter sets suitable for Cy7.
-
Visualizations
Caption: Experimental workflow for cellular labeling and imaging.
Caption: Conceptual diagram of the click chemistry reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient click reaction | Ensure all click chemistry reagents are fresh, especially the sodium ascorbate. Optimize reagent concentrations. |
| Low expression of the alkyne-modified target | Confirm target expression using an alternative method (e.g., Western blot). | |
| Photobleaching | Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium for fixed samples. | |
| High background fluorescence | Incomplete removal of unbound probe | Increase the number and duration of wash steps.[4] |
| Non-specific binding of the probe | Add a blocking step with BSA or serum for fixed-cell staining. | |
| Cell toxicity (in live-cell imaging) | High concentration of copper catalyst or probe | Reduce the concentration of CuSO4 and the fluorescent probe. Decrease the incubation time. |
| Phototoxicity | Minimize light exposure by using the lowest possible laser power and acquiring fewer images. |
References
Troubleshooting & Optimization
How to improve the solubility of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. Our goal is to help you overcome common challenges related to the solubility of this fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a near-infrared (NIR) fluorescent dye.[][2] It belongs to the cyanine (B1664457) dye family, specifically Cy7, which is characterized by its emission in the 750-800 nm spectral window. This region is ideal for in vivo imaging due to minimal light absorption by biological tissues and reduced autofluorescence, allowing for deep tissue penetration and a high signal-to-background ratio.[2] The molecule is functionalized with two PEG3 linkers, one capped with an acetate (B1210297) group (Ac) and the other with an azide (B81097) (N3) group, making it a bifunctional linker. The azide group enables "click chemistry" reactions for conjugation to molecules containing alkyne groups.[3][4] The PEG (polyethylene glycol) chains are included to increase the hydrophilicity and, therefore, the aqueous solubility of the molecule.[5][6][7][8][9] Common applications include labeling proteins, antibodies, peptides, and nanoparticles for in vivo imaging and drug development.[][10]
Q2: I'm having trouble dissolving this compound in aqueous buffers. What could be the reason?
While the PEGylation of this molecule is intended to improve water solubility, several factors can still lead to dissolution issues:
-
Aggregation: Cyanine dyes, especially non-sulfonated versions, have a tendency to aggregate in aqueous solutions. This aggregation can lead to precipitation and a decrease in fluorescence.[][11]
-
Purity of the Compound: Impurities from synthesis can affect the solubility of the final product.
-
Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of the dye.
-
Initial Solvent: The method used to prepare the stock solution can significantly impact its subsequent dilution in aqueous buffers.
Q3: What are the recommended solvents for dissolving this compound?
It is best practice to first prepare a concentrated stock solution in an organic solvent before making further dilutions in aqueous buffers. This approach helps to prevent aggregation.[11] Common organic solvents for this purpose include:
-
Dimethylsulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile[]
For labeling reactions in aqueous environments where the biomolecule is sensitive to organic solvents, it is recommended to use a minimal amount of the organic co-solvent, typically not exceeding 10-15% of the total reaction volume.[11]
Q4: Can I dissolve the compound directly in water or PBS?
Directly dissolving this compound in purely aqueous solutions is often challenging and may lead to the formation of aggregates. While the PEG linkers enhance water solubility compared to standard Cy7 dyes, it is still advisable to prepare a stock solution in an organic solvent first.[5][6][7][8][9] If you must use a purely aqueous solution, consider using sulfonated versions of Cy7 dyes (Sulfo-Cy7) in the future, as they exhibit significantly higher water solubility.[][11]
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility issues with this compound.
Problem: The compound is not dissolving or is forming a precipitate in my desired solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Solvent Compatibility and Preparation
The following table summarizes recommended solvents and preparation methods to improve the solubility of this compound.
| Solvent/Buffer | Recommendation | Protocol |
| Organic Solvents | Highly Recommended for Stock Solutions | |
| Dimethylsulfoxide (DMSO) | Excellent | Prepare a stock solution of 1-10 mg/mL. Ensure the DMSO is anhydrous. |
| N,N-Dimethylformamide (DMF) | Excellent | Prepare a stock solution of 1-10 mg/mL. Ensure the DMF is anhydrous. |
| Acetonitrile | Good | Can be used as an alternative to DMSO or DMF. |
| Aqueous Buffers | Use with Caution for Dilutions | |
| Phosphate-Buffered Saline (PBS) | Requires co-solvent | Add the organic stock solution dropwise to the PBS while vortexing. The final concentration of the organic solvent should be kept to a minimum (e.g., <10%). |
| Tris Buffer | Requires co-solvent | Similar to PBS, use a co-solvent and add the stock solution slowly. Adjust the pH to be between 7 and 9. |
| Deionized Water | Not Recommended for direct dissolution | Direct dissolution in water can lead to aggregation. If necessary, follow the same procedure as for aqueous buffers. |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol describes the recommended method for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Store the stock solution protected from light at -20°C.
Protocol for Preparing an Aqueous Working Solution
This protocol outlines the steps for diluting the organic stock solution into an aqueous buffer.
Materials:
-
Stock solution of this compound in DMSO or DMF
-
Desired aqueous buffer (e.g., PBS)
-
Vortex mixer
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
While gently vortexing the aqueous buffer, add the required volume of the stock solution dropwise.
-
Continue to vortex for another 30-60 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of organic co-solvent or decrease the final concentration of the dye.
-
Use the freshly prepared aqueous solution immediately for your experiment.
Logical Relationship Diagram for Solubility Enhancement
Caption: Key strategies for enhancing the solubility of the Cy7 dye derivative.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]
- 7. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Datasheet DC Chemicals [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
Preventing aggregation of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. These resources are designed to help you prevent and troubleshoot aggregation issues in solution, ensuring the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a near-infrared (NIR) fluorescent dye featuring a Cy7 core.[1][2] This molecule is functionalized with two polyethylene (B3416737) glycol (PEG) linkers of three units each (PEG3). One terminus is capped with an acetyl group (Ac), and the other with an azide (B81097) group (N₃). The PEG linkers are incorporated to enhance the molecule's solubility in aqueous media.[2][3] The azide group facilitates covalent attachment to other molecules containing a compatible reactive group (e.g., an alkyne) via "click chemistry".[4][5][6] Its primary applications are in bioconjugation, fluorescent labeling of biomolecules, and in vivo imaging.
Q2: Why is my this compound solution showing a different color or lower fluorescence than expected?
A2: A change in color, often appearing as a shift towards blue or a broadening of the absorption spectrum, along with decreased fluorescence, is a strong indicator of dye aggregation.[7] Cyanine (B1664457) dyes like Cy7 are known to form aggregates, particularly in aqueous solutions at high concentrations. This aggregation can quench fluorescence and alter the dye's spectral properties.
Q3: How does PEGylation affect the solubility and aggregation of this Cy7 dye?
A3: Polyethylene glycol (PEG) is a hydrophilic polymer, and its inclusion in the molecule's structure is intended to improve its water solubility.[8] In general, PEGylation can reduce the tendency of cyanine dyes to aggregate by providing a hydrating layer around the dye molecule, which sterically hinders the close association of dye molecules.[9]
Q4: What are the best practices for storing this compound?
A4: To ensure the long-term stability of this compound, it should be stored as a solid at -20°C or -80°C, protected from light and moisture.[10][11] If you need to store it in solution, prepare aliquots of a stock solution in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles. For azide-labeled compounds, long-term storage at -20°C or -80°C is recommended over 4°C.[10]
Troubleshooting Guides
Issue: Visible Precipitate or Cloudiness in the Solution
This is a clear indication of significant aggregation or precipitation of the dye.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Concentration | 1. Dilute the solution with an appropriate buffer or solvent. 2. Prepare a new, more dilute solution from a fresh stock. | The precipitate should dissolve, and the solution should become clear. |
| Inappropriate Solvent | 1. If in an aqueous buffer, add a small amount of a water-miscible organic co-solvent like DMSO or DMF (e.g., start with 1-5% v/v and increase if necessary, up to 20%).[7] 2. For stock solutions, ensure the use of high-purity, anhydrous DMSO or DMF. | Improved solubility and dissolution of the precipitate. |
| Incorrect pH | 1. Measure the pH of the solution. 2. Adjust the pH to a range of 7.0-8.5 using a suitable buffer (e.g., PBS, HEPES, or Tris).[12][13] | The dye may redissolve at a more favorable pH. |
| High Ionic Strength | 1. If using a high-concentration salt buffer, try diluting it. 2. Prepare the dye solution in a buffer with a lower salt concentration (e.g., 50-150 mM NaCl).[14][15] | Reduced "salting-out" effect and improved solubility. |
Issue: Reduced Fluorescence and/or Shift in Absorption Spectrum
This suggests the formation of non-fluorescent or weakly fluorescent H-aggregates.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Dye Aggregation | 1. UV-Vis Spectroscopy: Acquire an absorption spectrum. A blue-shifted shoulder or a new peak indicates H-aggregation.[7] 2. Dilution: Dilute the sample and re-acquire the spectrum. A return to the expected monomer spectrum indicates concentration-dependent aggregation. 3. Solvent Change: Add a small percentage of an organic co-solvent like DMSO to disrupt hydrophobic interactions.[7] | A shift back to the expected monomer absorption maximum (around 750 nm) and an increase in fluorescence intensity. |
| Photobleaching | 1. Minimize exposure of the dye solution to light. 2. Use fresh solutions for experiments. | Preservation of fluorescence intensity. |
| Degradation | 1. Ensure proper storage conditions (cold, dark, dry).[11] 2. Prepare fresh solutions from the solid compound. | A stable fluorescent signal in freshly prepared solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to create a stock solution of 1-10 mM.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle sonication can be used if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a single aliquot of the DMSO stock solution.
-
Determine the required volume of the stock solution to achieve the desired final concentration in your aqueous buffer.
-
While vortexing the aqueous buffer (e.g., PBS, pH 7.4), add the DMSO stock solution dropwise. This prevents localized high concentrations of the dye that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤5% v/v) to avoid potential interference with biological experiments.
Protocol 3: Protocol for Disaggregation of the Dye
-
Characterize Aggregation: Confirm aggregation by observing a precipitate, or by UV-Vis spectroscopy showing a blue-shifted peak or shoulder.
-
Dilution: Dilute the aggregated solution with the same buffer to see if the aggregates dissociate.
-
Co-Solvent Addition: To the aggregated solution, add DMSO dropwise while vortexing, up to a final concentration of 20% (v/v). Monitor the dissolution of aggregates visually or by spectroscopy.[7]
-
Sonication: Gently sonicate the solution in a bath sonicator for 5-10 minutes to help break up aggregates.
-
Filtration: For persistent large aggregates, filter the solution through a 0.22 µm syringe filter. Note that this will remove the aggregated dye, reducing the overall concentration.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 13. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of NaCl on the J-aggregation of two thiacarbocyanine dyes in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry for N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
Welcome to the technical support center for optimizing click chemistry reactions involving N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is click chemistry and why use it for my Cy7-PEG-azide molecule?
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific.[1][2][3] For your molecule, this compound, which contains an azide (B81097) (-N3) group, click chemistry provides a robust method to covalently link it to a molecule containing an alkyne group.[4][5] This process is highly selective, meaning the azide and alkyne will react only with each other, ignoring other functional groups present in your sample.[6][7] This specificity is crucial when working with complex biomolecules.[8] The inclusion of a PEG linker in your molecule enhances water solubility, which is beneficial for reactions in aqueous buffers.[9][10]
Q2: Which type of click chemistry should I use: copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your specific application and the sensitivity of your interacting molecules.
-
CuAAC is a fast and high-yielding reaction but requires a copper(I) catalyst, which can be toxic to living cells.[11][] It is an excellent choice for conjugating purified molecules in vitro.
-
SPAAC is a copper-free alternative that uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a simple alkyne.[][14] This method is ideal for applications in living systems or with biomolecules that could be damaged by copper ions.[14][15]
Use the decision tree below to select the appropriate method for your experiment.
Q3: What alkyne-containing molecule should I use to react with my azide?
For CuAAC , you will need a molecule functionalized with a terminal alkyne. For SPAAC , you will need a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][4] These alkyne-modified molecules can be small molecules, peptides, proteins, or nucleic acids, depending on your experimental goal.
Q4: What are the key components for a CuAAC reaction?
A typical CuAAC reaction includes:
-
Your Azide Molecule: this compound.
-
Alkyne-functionalized Molecule: Your target for conjugation.
-
Copper(I) Source: Typically generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO4).[16]
-
Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[17]
-
Copper Ligand: A chelating ligand like THPTA or TBTA stabilizes the Cu(I) catalyst, improves reaction efficiency, and protects sensitive biomolecules from oxidative damage.[16][17][18]
-
Solvent: Aqueous buffers (e.g., PBS, HEPES) are common, often with a co-solvent like DMSO or DMF to aid solubility.[6][19][20]
Troubleshooting Guide
This section addresses common problems encountered during the click chemistry conjugation of this compound.
Problem: Low or No Product Formation
Q: My reaction yield is very low or I'm not seeing any product. What are the possible causes and how can I fix it?
Low yield is a common issue with several potential causes. Use the following workflow to diagnose and solve the problem.
Problem: Degradation of Cy7 Dye or Side Products
Q: I see multiple spots on my TLC/HPLC, or the fluorescence of my product is weak. What could be happening?
A: Cyanine (B1664457) dyes like Cy7 can be sensitive to certain conditions.
-
Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent in CuAAC can generate ROS, which may degrade the Cy7 dye.[18]
-
Solution: Ensure a copper-chelating ligand like THPTA is used, as it can protect biomolecules from oxidation.[17] Adding a scavenger like aminoguanidine (B1677879) can also mitigate damage from ascorbate oxidation byproducts.[18]
-
-
Alkyne Dimerization: In CuAAC, the copper catalyst can sometimes promote the dimerization of your alkyne-containing molecule, leading to an unwanted side product.
-
Solution: This is often minimized by using a stabilizing ligand and ensuring the reaction is not unnecessarily prolonged.
-
-
Solvent/Base Sensitivity: Some cyanine dyes can be unstable in the presence of strong bases or certain organic solvents.
Problem: Purification Difficulties
Q: How do I effectively purify my final N-(Ac-PEG3)-N'-(triazole-linked)-Cy7 conjugate?
A: Purification aims to remove unreacted starting materials, catalyst, and byproducts. The best method depends on the properties of your conjugate.
-
Size Exclusion Chromatography (SEC): This is highly effective if there is a significant size difference between your labeled product and the unreacted Cy7-azide or alkyne molecule. Desalting columns are a common form of SEC.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method provides high-resolution separation based on hydrophobicity and is excellent for purifying peptides and small molecules.
-
Dialysis: Useful for removing small molecules like excess reagents and salts from large protein or nucleic acid conjugates.
-
Precipitation: For labeled oligonucleotides or DNA, precipitation with ethanol (B145695) or acetone (B3395972) can be an effective purification step.[19]
Recommended Reaction Parameters
The following tables provide starting recommendations for key reaction parameters. Optimization may be required for your specific molecules.
Table 1: Recommended Component Concentrations for CuAAC Reactions
| Component | Recommended Concentration Range | Notes |
| Azide/Alkyne | 10 µM - 10 mM | The concentration of the limiting reagent should be as high as solubility allows to maximize reaction rate. |
| CuSO₄ | 50 µM - 250 µM | Higher concentrations can increase reaction rate but also risk biomolecule damage.[17] A concentration of 100 µM is a good starting point. |
| Ligand (THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is often recommended to stabilize the catalyst and protect target molecules.[17] |
| Sodium Ascorbate | 1 mM - 5 mM | A 5- to 10-fold excess over the copper catalyst is typical.[18] Use freshly prepared solutions. |
Table 2: General Reaction Conditions
| Parameter | Recommendation | Notes |
| Solvent | Aqueous Buffer (PBS, HEPES, pH 7-8) | Can include up to 50% co-solvent (DMSO, DMF, t-Butanol) to improve solubility of reagents.[6][21] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (30-40°C) can sometimes increase the rate, but check for stability of your biomolecules and the Cy7 dye. |
| Reaction Time | 30 minutes - 24 hours | Reaction progress should be monitored (e.g., by LC-MS or SDS-PAGE). Most reactions are complete within 1-4 hours.[22] |
| Atmosphere | Standard (Air) or Inert (Nitrogen/Argon) | For sensitive reactions or to maximize yield, degassing solutions and running under an inert atmosphere can prevent oxidation of the Cu(I) catalyst.[18] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized protein.
-
Prepare Stock Solutions:
-
Protein-Alkyne: Prepare a 1 mg/mL (or desired concentration) solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Cy7-PEG-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Ligand (THPTA): Prepare a 50 mM stock solution in water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate (NaAsc): Prepare a 100 mM stock solution in water immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order: a. Protein-Alkyne solution. b. Cy7-PEG-Azide stock (add a 5-10 fold molar excess relative to the protein). c. THPTA stock solution (to a final concentration of 500 µM). d. CuSO₄ stock solution (to a final concentration of 100 µM). Vortex briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5 mM.[22] Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light to prevent photobleaching of the Cy7 dye.
-
-
Purification:
-
Remove the unreacted small molecules and catalyst components from the labeled protein using a desalting column (size exclusion chromatography) equilibrated with your buffer of choice.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE with fluorescence imaging to confirm successful labeling and assess purity.
-
Protocol 2: General Procedure for SPAAC (Copper-Free) Conjugation
This protocol is for the conjugation of your Cy7-azide to a DBCO-functionalized molecule.
-
Prepare Stock Solutions:
-
DBCO-functionalized molecule: Prepare a solution at the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Cy7-PEG-Azide: Prepare a 10 mM stock solution in DMSO.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the DBCO-functionalized molecule solution.
-
Add the Cy7-PEG-Azide stock solution. A 1.5 to 3-fold molar excess of the azide is typically sufficient.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[15] Protect the reaction from light.
-
-
Purification and Analysis:
-
Purify and analyze the conjugate using the appropriate methods as described in the CuAAC protocol (e.g., SEC, RP-HPLC, SDS-PAGE).
-
References
- 1. labinsights.nl [labinsights.nl]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. interchim.fr [interchim.fr]
- 11. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 21. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting low signal with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride in fluorescence imaging
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride in fluorescence imaging applications.
Troubleshooting Guide: Low Fluorescence Signal
Low or no fluorescence signal is a common issue that can arise from various factors in the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of weak signal intensity.
Issue 1: No or Very Faint Signal Detected
Possible Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Incorrect Imaging Settings | Verify that the excitation and emission filters on your imaging system are appropriate for Cy7. The optimal settings are typically around 750 nm for excitation and 780 nm for emission.[1][2] Ensure the detector is sensitive in the near-infrared (NIR) range.[3] |
| Failed Conjugation (Click Chemistry) | The azide (B81097) group on the Cy7 probe is designed to react with an alkyne-modified molecule.[4] Confirm the success of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[4] Run a gel or HPLC analysis to check for a shift in molecular weight of your target molecule after conjugation. |
| Low Concentration of Labeled Molecule | The concentration of your Cy7-conjugated molecule may be too low for detection.[2] Try increasing the concentration of the labeled probe in your experiment. It is also important to determine the optimal concentration to maximize the signal-to-noise ratio.[5] |
| Dye Degradation | Improper storage or handling can lead to the degradation of the Cy7 dye.[2] Store the dye and its conjugates protected from light and at the recommended temperature, and avoid multiple freeze-thaw cycles.[2] |
| Photobleaching | Cy7, like other fluorophores, can be susceptible to photobleaching from prolonged exposure to high-intensity light.[1][6] Minimize light exposure during sample preparation and imaging.[2][7] For microscopy, consider using an anti-fade mounting medium.[8] |
Issue 2: High Background Signal / Low Signal-to-Noise Ratio
Possible Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Tissue Autofluorescence | Biological samples like cells and tissues can have endogenous fluorescence.[5] While this is generally lower in the NIR spectrum, it can still be a factor.[9][10] Always include an unstained control sample to measure the level of autofluorescence. |
| Non-Specific Binding | The PEG linker is designed to reduce non-specific binding, but it can still occur.[11][12] Ensure adequate blocking steps in your protocol (e.g., using BSA or serum).[5] Optimize washing steps to remove unbound probes.[5] |
| Diet-Induced Autofluorescence (In Vivo Imaging) | For animal imaging studies, components in standard rodent chow can cause significant autofluorescence in the gastrointestinal tract.[5][9] Consider using a purified or low-fluorescence diet for several days before imaging to reduce this background.[9] |
| Impure Conjugate | Unreacted, free Cy7 dye in your sample will contribute to high background fluorescence. Ensure that your Cy7-conjugated molecule is adequately purified (e.g., via dialysis, size exclusion chromatography, or HPLC) to remove any free dye. |
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of the Cy7 core in this molecule? A1: The Cy7 fluorophore typically has a maximum excitation wavelength of around 750 nm and a maximum emission wavelength of approximately 773-780 nm.[1][2]
Q2: How does the PEG linker affect the properties of the dye? A2: The polyethylene (B3416737) glycol (PEG) linker increases the hydrophilicity and solubility of the molecule in aqueous buffers.[13] It also helps to reduce non-specific binding to surfaces and biological molecules by creating a "shielding" effect.[11][12][14] This can improve the signal-to-noise ratio in imaging experiments.
Q3: What is the function of the azide group? A3: The azide group is a key component for "click chemistry."[4][15] It allows for the highly specific and efficient covalent attachment of the Cy7 dye to a molecule of interest that has been modified with an alkyne group.[16][17] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[16]
Q4: Can the fluorescence of Cy7 be affected by its environment? A4: Yes, the fluorescence intensity of cyanine (B1664457) dyes can be influenced by several factors.[1] These include the polarity of the solvent and the presence of quenching agents.[1] The conjugation of Cy7 to a biomolecule can also slightly alter its photophysical properties.[1]
Q5: What are the key considerations for the click chemistry reaction? A5: For a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC), it is important to use the correct reagents, including a copper(I) source (often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand to stabilize the catalyst and improve efficiency.[17][18] The reaction should be performed in an appropriate buffer, and degassing the solution to remove oxygen can be beneficial.[16][17]
Experimental Protocols & Visualizations
Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating the azide-containing Cy7 dye to an alkyne-modified biomolecule.
-
Preparation of Reagents :
-
Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of a copper(II) sulfate, a copper ligand (e.g., THPTA or TBTA), and a reducing agent (e.g., sodium ascorbate).[18]
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the Cy7-azide solution. A molar excess of the dye is typically used.
-
Add the copper ligand to the mixture, followed by the copper(II) sulfate.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[18]
-
-
Incubation :
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification :
-
Purify the Cy7-conjugated biomolecule to remove unreacted dye and reaction components. This can be achieved through methods such as size exclusion chromatography, dialysis, or HPLC.[16]
-
Visualizations
Caption: A flowchart for troubleshooting low fluorescence signal.
Caption: A typical experimental workflow for using the Cy7 probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies | MDPI [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 8. biotium.com [biotium.com]
- 9. Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research | Anticancer Research [ar.iiarjournals.org]
- 10. Perfecting and extending the near-infrared imaging window | EurekAlert! [eurekalert.org]
- 11. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation and Zwitterionization: Pros and Cons in Renal Clearance and Tumor Targeting of Near-IR-Emitting Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. interchim.fr [interchim.fr]
- 18. broadpharm.com [broadpharm.com]
Reducing background fluorescence with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride in their experiments.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of experimental results. Below are common issues and solutions when using this compound.
Q1: What are the primary causes of high background fluorescence with this probe?
High background fluorescence can stem from several sources:
-
Non-specific binding: The PEGylated nature of this compound is designed to minimize non-specific interactions. However, suboptimal experimental conditions can still lead to off-target binding. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic shield around the Cy7 fluorophore, which helps to prevent unwanted interactions with biomolecules.[1][2][3]
-
Excess probe: Insufficient washing after incubation can leave unbound probe in the sample, contributing to diffuse background signal.
-
Autofluorescence: Biological samples, such as cells and tissues, can naturally emit light when excited, a phenomenon known as autofluorescence. This is particularly relevant in the near-infrared spectrum where Cy7 emits.
-
Suboptimal antibody concentrations: In applications involving antibodies, using too high a concentration can lead to non-specific binding and increased background.
Q2: How can I minimize non-specific binding of the probe?
-
Blocking: Proper blocking of the sample is crucial. Use a high-quality blocking agent such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody to saturate non-specific binding sites.
-
Washing: Increase the number and duration of washing steps after probe incubation to ensure complete removal of unbound molecules. The inclusion of a mild detergent like Tween-20 in the wash buffer can also be beneficial.
-
Optimizing Probe Concentration: Titrate the concentration of the this compound conjugate to find the optimal balance between signal and background.
Q3: My unstained controls show high background. What should I do?
High background in unstained controls indicates autofluorescence. Here are some strategies to mitigate it:
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the specific Cy7 signal from the autofluorescence spectrum.
-
Quenching Agents: Treat your samples with a quenching agent like Sudan Black B to reduce autofluorescence.
-
Choice of Fixative: Aldehyde-based fixatives like glutaraldehyde (B144438) can increase autofluorescence. Consider alternative fixation methods if possible.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG3 linkers in this molecule?
The two PEG3 (polyethylene glycol with three repeating units) linkers serve multiple purposes.[4][5] They increase the hydrophilicity and solubility of the Cy7 dye in aqueous buffers.[6][7] More importantly, they act as flexible spacers that create a "stealth" effect, shielding the fluorophore from non-specific interactions with proteins and other biomolecules, thereby reducing background fluorescence.[1][2][8]
Q2: What is the function of the azide (B81097) group?
The azide group is a key component for "click chemistry".[9][10] It allows for the highly specific and efficient covalent attachment of the dye to a target molecule that has been modified to contain an alkyne group.[11] This bioorthogonal reaction is widely used for labeling biomolecules in complex biological systems.[12]
Q3: What is the purpose of the acetyl group?
The acetyl group in this molecule likely serves as a protecting group for an amine, preventing it from participating in unwanted side reactions during synthesis and conjugation. In some fluorescent probes, acetylation or deacetylation can be used to modulate fluorescence, but in this context, it is most likely a stable part of the linker structure.[13]
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C43H58ClN5O7 | N/A |
| Molecular Weight | 792.4 g/mol | N/A |
| Excitation Maximum (Cy7) | ~750 nm | N/A |
| Emission Maximum (Cy7) | ~773 nm | N/A |
| Recommended Starting Concentration for Labeling | 10-100 µM | N/A |
| Recommended Antibody Conjugate Concentration for Staining | 0.1-10 µg/mL | N/A |
Experimental Protocols
Protocol: Labeling of an Alkyne-Modified Antibody with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
-
Reagent Preparation:
-
Dissolve the alkyne-modified antibody in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 250 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be made fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with a 5-10 molar excess of the this compound stock solution.
-
Add the copper(II) sulfate and THPTA ligand to final concentrations of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) to a final concentration of 10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by size exclusion chromatography or dialysis.
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: PEGylation reduces non-specific binding via steric hindrance.
Caption: Click chemistry reaction for labeling with the azide probe.
References
- 1. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Improving the photostability of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
Welcome to the technical support center for N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this near-infrared (NIR) fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared fluorescent dye featuring a Cy7 core.[1][2] It is functionalized with two distinct PEG3 linkers, one capped with an acetyl (Ac) group and the other with an azide (B81097) group.[3][4] Its primary application is in bioconjugation and molecular imaging. The azide group allows for covalent attachment to molecules containing alkyne groups via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Alkyne-Azide Cycloaddition).[3] The PEG linkers enhance hydrophilicity and can improve the pharmacokinetic properties of the labeled molecule.[5] It is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Q2: What is photobleaching and why is Cy7 susceptible to it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to light.[6][7] The process is initiated when the fluorophore absorbs light, promoting an electron to an excited singlet state. While most electrons relax and emit a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state.[6] In this triplet state, the Cy7 dye is highly susceptible to reactions with molecular oxygen, which leads to permanent oxidative damage and loss of fluorescence.[6][8] Heptamethine cyanine (B1664457) dyes like Cy7 are particularly prone to photobleaching, especially under intense or prolonged illumination.[6][9]
Q3: How might the PEG chains on this molecule affect its photostability?
The presence of polyethylene (B3416737) glycol (PEG) chains can have varied effects on fluorophore photophysics. Some studies suggest that PEG can create a localized microenvironment that may enhance the fluorescence quantum yield and photostability of a dye.[5][10] However, other research indicates that PEG can also lead to a decrease in photoluminescence intensity, possibly through collisional interactions.[11] For this compound, the hydrophilic PEG chains are primarily intended to improve aqueous solubility and biocompatibility, but their direct impact on photostability in a specific experimental system should be empirically evaluated.
Q4: What are antifade reagents and which ones are recommended for Cy7 dyes?
Antifade reagents are chemical compounds added to imaging or mounting media to reduce photobleaching.[12] They typically work by scavenging reactive oxygen species (ROS) or by quenching the excited triplet state of the fluorophore, thus preventing photochemical damage.[6][12]
Common antifade agents include:
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A triplet state quencher.[12][13]
-
Trolox: A vitamin E derivative that acts as a potent antioxidant.
Caution: Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can react destructively with cyanine dyes and should be avoided.[12][13][14] Commercially available, optimized antifade mounting media such as ProLong™ Gold are often a reliable choice.[14][15]
Troubleshooting Guides
Guide 1: Rapid Signal Loss or Photobleaching
You are observing a bright initial signal from your Cy7-labeled conjugate, but the fluorescence fades quickly during imaging.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[6][7] Use neutral density filters if necessary. |
| Long Exposure Times | Minimize the duration of light exposure during image acquisition.[7] Use the shortest possible exposure time that still yields a clear image. |
| Absence of Antifade Reagents | Incorporate a compatible antifade reagent into your imaging buffer or mounting medium.[7] Consider using a commercial antifade medium like ProLong™ Gold.[15] |
| High Oxygen Concentration | For fixed samples, use an oxygen-scavenging system (e.g., glucose oxidase and catalase) in your imaging medium to reduce the concentration of molecular oxygen.[6] |
| Sub-optimal Imaging Buffer pH | Ensure the pH of your imaging buffer is stable and optimized for your experiment, as pH shifts can affect dye stability. |
Guide 2: Weak or No Fluorescent Signal
You have performed your labeling reaction but observe a very weak signal or no signal at all.
| Potential Cause | Recommended Solution |
| Incorrect Microscope Filter Set | Verify that the excitation and emission filters on your microscope are appropriate for Cy7 (Ex ~750 nm / Em ~780 nm).[16][17] |
| Inefficient Labeling Reaction | Ensure the "click chemistry" reaction conditions (e.g., catalyst, temperature, time) are optimal for your specific alkyne-containing molecule. Verify the purity and concentration of both reactants. |
| Degradation of the Dye | Store the this compound stock solution protected from light, ideally at -20°C, to prevent degradation.[15] Prepare solutions fresh when possible. |
| Fluorescence Quenching | The local environment of the conjugated dye may be causing quenching. This can happen if the dye aggregates or is in close proximity to quenching species. Try altering buffer conditions or the dye-to-protein labeling ratio.[17] |
Experimental Protocols
Protocol 1: Measuring Photostability of a Cy7 Conjugate
This protocol provides a method to quantify and compare the photostability of your Cy7-labeled molecule under different conditions (e.g., with and without an antifade reagent).
Objective: To determine the photobleaching rate of the Cy7 conjugate.
Materials:
-
Cy7-labeled molecule of interest in a suitable buffer (e.g., PBS).
-
Microscope slide and coverslip.
-
Fluorescence microscope with a Cy7 filter set and a camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with your Cy7 conjugate at a working concentration suitable for imaging.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to warm up and stabilize.
-
Select the appropriate objective and Cy7 filter cube.
-
Set the excitation light intensity to a fixed, consistent level that you will use for all subsequent experiments.
-
-
Image Acquisition:
-
Focus on the sample.
-
Set up a time-lapse acquisition. Continuously expose a specific region of interest (ROI) to the excitation light and capture an image at regular intervals (e.g., every 5-10 seconds) for a total duration of 5-10 minutes, or until the signal has significantly decayed.
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define an ROI within the illuminated area and measure the mean fluorescence intensity for this ROI in each frame.[6]
-
Measure the mean intensity of a background region (where there is no sample) for each frame and subtract this from your ROI intensity to correct for background noise.[6]
-
Normalize the background-corrected intensity values by dividing the intensity at each time point by the initial intensity at time zero.
-
Plot the normalized intensity versus time.
-
The rate of photobleaching can be quantified by fitting the data to an exponential decay curve to determine the fluorescence half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.[6]
-
Data Presentation:
The results can be summarized in a table for easy comparison.
| Condition | Fluorescence Half-Life (t₁/₂) (seconds) |
| Cy7 Conjugate in PBS | 45 |
| Cy7 Conjugate in PBS + Antifade Reagent A | 180 |
| Cy7 Conjugate in PBS + Antifade Reagent B | 250 |
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy7.
Caption: Troubleshooting workflow for addressing rapid photobleaching of Cy7.
References
- 1. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced EGFP Fluorescence Emission in Presence of PEG Aqueous Solutions and PIB1000-PEG6000-PIB1000 Copolymer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride Linker Optimization for PROTACs
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound molecule?
This molecule is a heterobifunctional linker designed for PROTAC synthesis.[1][2][3][4][5] It has three key components:
-
PEG3 Spacers: Two polyethylene (B3416737) glycol (PEG) units increase the linker's hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[6][7][8]
-
Azide (B81097) (N3) Group: This functional group is a bioorthogonal handle for "click chemistry," allowing for the efficient and specific covalent attachment of the linker to a molecule containing a corresponding alkyne group (e.g., a warhead for the target protein or an E3 ligase ligand).[1][][10]
-
Cy7 Fluorophore: A near-infrared fluorescent dye that enables visualization and quantification of the PROTAC in various assays, such as cellular uptake, localization, and in vivo imaging, minimizing background autofluorescence from biological tissues.[][12] The acetyl (Ac) group is likely a protecting group for a primary amine.
Q2: Why is linker length optimization critical for PROTAC efficacy?
The linker is not just a passive spacer; it is a critical determinant of PROTAC efficacy.[6][13] Its length and flexibility are paramount for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[6][14]
-
If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[14][][16][17]
-
If the linker is too long, it can lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination of the target protein.[14][][17] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[13][14]
Q3: What is the "hook effect" and how does the linker design relate to it?
The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at higher concentrations.[18] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[18][19] While this is an inherent feature of the PROTAC mechanism, a well-designed linker can help mitigate it by promoting positive cooperativity, where the formation of one binary complex increases the binding affinity for the third component, thus stabilizing the ternary complex.[18][20]
Q4: What are the advantages of using a PEG-based linker?
PEG linkers are frequently used in PROTAC design due to several favorable properties:[7][16]
-
Hydrophilicity: Improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6][7][16]
-
Biocompatibility: PEGs are well-tolerated in biological systems.[13]
-
Tunable Length: PEG chains can be easily synthesized in various lengths, allowing for systematic optimization studies.[8]
-
Flexibility: The flexibility of the PEG chain can help the PROTAC adopt a conformation that allows for a productive ternary complex to form.[21]
Q5: What potential issues are associated with the Cy7 dye?
While Cy7 is excellent for near-infrared imaging, researchers should be aware of potential drawbacks:
-
Photostability: Cy7 has moderate photostability and can be susceptible to photobleaching, especially under prolonged light exposure.[12][22]
-
Aggregation: Unmodified Cy7 can be hydrophobic and may lead to aggregation, which can be mitigated by using sulfonated versions or by the hydrophilic PEG chains in the linker.[]
-
Fluorescence Quenching: At high labeling ratios on a protein, Cy5 and Cy7 dyes can exhibit self-quenching, leading to a loss of fluorescence.[23]
-
Pharmacokinetics: The properties of the fluorophore itself can sometimes impact the overall pharmacokinetic properties of the bioconjugate.[24]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and evaluation of PROTACs using the this compound linker.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield or failed "click chemistry" reaction (CuAAC) | 1. Copper Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II).2. Poor Reagent Quality: Degradation of azide or alkyne starting materials.3. Inaccessible Functional Groups: The alkyne on the binding partner may be sterically hindered or buried within a hydrophobic region.[25]4. Catalyst Sequestration: The biological substrate may be sequestering the copper catalyst.[25] | 1. Use a stabilizing ligand like THPTA or TBTA and freshly prepared sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I) in situ.[26] Perform the reaction under an inert atmosphere (argon or nitrogen).2. Verify the purity and integrity of starting materials using LC-MS or NMR.3. Perform the reaction in denaturing or solvating conditions, such as with added DMSO.[25]4. Add excess copper catalyst to overcome sequestration.[25] |
| PROTAC binds to the target and E3 ligase, but does not induce degradation. | 1. Suboptimal Linker Length: The linker may be too short or too long, preventing a productive ternary complex conformation.[18]2. Unfavorable Ternary Complex Geometry: The linker may orient the target protein such that lysine (B10760008) residues are not accessible for ubiquitination.[18]3. Poor Cell Permeability: The final PROTAC may have poor physicochemical properties, preventing it from reaching its intracellular target.[18] | 1. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG6) to empirically determine the optimal length.2. Use biophysical assays (e.g., SPR, ITC, NanoBRET) to directly measure ternary complex formation and stability.[16][27] Consider computational modeling to predict favorable conformations.3. Evaluate cell permeability using assays like PAMPA. The inherent PEGylation of the linker is designed to improve this property. |
| High background or weak signal in fluorescence-based assays. | 1. Cy7 Photobleaching: Exposure to light during storage or experiments can degrade the fluorophore.[22]2. Low PROTAC Uptake: Insufficient concentration of the PROTAC inside the cells.3. Fluorescence Quenching: Potential aggregation of the PROTAC at high concentrations.[23] | 1. Store the linker and final PROTAC protected from light. Use anti-fade reagents in imaging buffers. Minimize light exposure during microscopy.2. Confirm cellular uptake via live-cell imaging or flow cytometry. Increase incubation time or concentration if necessary.3. Use the lowest effective concentration of the PROTAC. Ensure adequate solubility in assay buffers. |
| A strong "hook effect" is observed, limiting the effective concentration range. | 1. Low Ternary Complex Cooperativity: The PROTAC does not sufficiently stabilize the ternary complex, leading to a prevalence of binary complexes at high concentrations.[20]2. Linker is too flexible: An overly flexible linker may not effectively pre-organize the binding elements for cooperative binding. | 1. Redesign the linker to enhance protein-protein interactions within the ternary complex. This often requires structural biology insights.[28]2. Synthesize PROTACs with more rigid linker elements (e.g., incorporating piperazine (B1678402) or triazole rings) to reduce conformational flexibility and potentially improve cooperativity.[7][16] |
Data Presentation: Linker Length vs. Degradation Efficacy
The optimal linker length is target-dependent. Below are compiled literature examples illustrating how degradation efficacy (measured by DC₅₀ and Dₘₐₓ) can vary with linker length.
Table 1: Impact of Linker Length on Degradation of Target Protein ERα [29] (Note: Data is adapted from a study using an alkyl linker, but illustrates the principle of an optimal length.)
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (% of Vehicle) | Cell Viability IC₅₀ (MCF7 cells) |
| PROTAC 1 | 12 | ~40% | > 10 µM |
| PROTAC 2 | 16 | ~85% | ~1 µM |
| PROTAC 3 | 20 | ~55% | > 10 µM |
Table 2: Impact of Linker Length on Degradation of Target Protein TBK1 [7]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG/Alkyl | < 12 | Inactive | < 10% |
| PEG/Alkyl | 12 | 25 | > 90% |
| PEG/Alkyl | 16 | 100 | ~80% |
Note: DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation observed. Lower DC₅₀ and higher Dₘₐₓ values indicate better performance. The optimal linker length often falls within a specific "sweet spot".[14]
Experimental Protocols
Protocol 1: Synthesis of Fluorescent PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To covalently attach the this compound linker to an alkyne-functionalized binding moiety (for either the target protein or E3 ligase).
Materials:
-
This compound linker
-
Alkyne-functionalized binding moiety
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous, amine-free solvent (e.g., DMSO)
-
Reaction vial, protected from light
-
LC-MS and preparative HPLC for analysis and purification
Procedure:
-
Preparation: Ensure all glassware is dry. Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and Sodium Ascorbate (e.g., 300 mM in water, prepared fresh).
-
Dissolution: In a light-protected vial, dissolve the alkyne-functionalized binding moiety (1 equivalent) in DMSO. Add the this compound linker (1.1 equivalents).
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution in a 1:2 ratio and let it stand for 2-3 minutes.[26]
-
Reaction Initiation: Add the CuSO₄/THPTA complex to the reaction vial. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[26]
-
Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to isolate the final fluorescent PROTAC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.[30]
Protocol 2: Western Blot for Quantifying PROTAC-Induced Protein Degradation
Objective: To measure the decrease in target protein levels in cells following treatment with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized fluorescent PROTAC and vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to attach overnight.[31]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a specified time (typically 18-24 hours). Include a vehicle-only control.[30]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.[31]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[31]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[31]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[31]
-
Immunoblotting:
-
Detection & Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[31]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[7]
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]
-
Protocol 3: HiBiT Assay for Kinetic Degradation Analysis
Objective: To quantitatively measure the kinetics of target protein degradation in live cells in real-time. This method requires a cell line where the endogenous target protein is tagged with a HiBiT peptide via CRISPR/Cas9 editing.[32][33]
Materials:
-
HiBiT-tagged target cell line
-
White, opaque 96-well or 384-well assay plates
-
Synthesized PROTAC
-
LgBiT protein and Nano-Glo® Live Cell Substrate (e.g., Endurazine™)
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in opaque-walled plates and allow them to adhere overnight.
-
Reagent Preparation: Prepare the detection reagent by diluting the LgBiT protein and substrate in the appropriate assay medium according to the manufacturer's protocol.
-
PROTAC Addition: Prepare a serial dilution of the PROTAC. Add the PROTAC dilutions to the appropriate wells.
-
Detection Reagent Addition: Add the Nano-Glo® Live Cell detection reagent to all wells.
-
Kinetic Measurement: Immediately place the plate in a plate reader capable of luminescence detection, equilibrated to 37°C and 5% CO₂. Measure luminescence at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24 hours).[34]
-
Data Analysis:
-
Normalize the luminescence signal at each time point to the time-zero reading.
-
Plot the normalized luminescence versus time for each PROTAC concentration.
-
From these kinetic curves, calculate degradation parameters such as the rate of degradation (kdeg), DC₅₀, and Dₘₐₓ.[32]
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.[35]
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[35]
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.[18]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride | whatman (沃特曼) [fluoroprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Not so innocent: Impact of fluorophore chemistry on the in vivo properties of bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jenabioscience.com [jenabioscience.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. quora.com [quora.com]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 33. promegaconnections.com [promegaconnections.com]
- 34. promega.com [promega.com]
- 35. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of PROTACs with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride in their Proteolysis Targeting Chimera (PROTAC) research. The focus is on addressing challenges related to cell permeability and leveraging the unique properties of this fluorescent, PEGylated linker.
I. Troubleshooting Guides
This section addresses common problems encountered during the experimental use of PROTACs synthesized with this compound.
Guide 1: Poor or No Target Degradation
Problem: After treating cells with your Cy7-labeled PROTAC, you observe minimal or no degradation of your target protein via Western Blot or other quantification methods.
| Possible Cause | Suggested Solution | Relevant Assays |
| Low Cell Permeability | The large size and hydrophilicity of the PROTAC may hinder its passage across the cell membrane. The PEG linker is designed to improve solubility, but the overall molecule might still be too large or polar. | - Cellular Target Engagement Assay (e.g., NanoBRET): Confirm that the PROTAC can bind to its target inside the cell. A lack of engagement strongly suggests a permeability issue.[1][2] - Fluorescence Microscopy: Utilize the intrinsic Cy7 fluorescence to visualize cellular uptake. |
| Inefficient Ternary Complex Formation | The linker may not optimally orient the target protein and the E3 ligase for ubiquitination. | - In Vitro Ternary Complex Formation Assays (e.g., TR-FRET, Fluorescence Polarization): Directly measure the formation of the tripartite complex.[1] |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, inhibiting the formation of the productive ternary complex.[3] | - Dose-Response Experiment: Test a wider range of PROTAC concentrations, including lower nanomolar ranges, to identify the optimal degradation concentration.[3] |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. | - Media Stability Assay: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Low E3 Ligase Expression | The specific E3 ligase your PROTAC is designed to recruit may have low expression in your cell line. | - Western Blot or qPCR: Verify the expression levels of the E3 ligase in your chosen cell model. |
Guide 2: Inconsistent or High Variability in Fluorescence-Based Assays
Problem: When using the Cy7 fluorescence to quantify cellular uptake or for other fluorescence-based assays, you experience high variability between replicates or inconsistent results.
| Possible Cause | Suggested Solution | Relevant Considerations |
| Photobleaching of Cy7 | The Cy7 fluorophore is susceptible to photobleaching upon prolonged exposure to excitation light. | - Minimize Light Exposure: Reduce the exposure time and intensity of the excitation source during microscopy. - Use Antifade Reagents: Incorporate an antifade mounting medium for fixed-cell imaging. |
| Inconsistent Cell Seeding | Variations in cell density can lead to different levels of PROTAC uptake per well. | - Standardize Cell Culture: Use a consistent cell seeding density and ensure even distribution of cells across the plate. |
| Background Fluorescence | Cell culture medium components or the cells themselves can contribute to background fluorescence in the Cy7 channel. | - Use Phenol Red-Free Medium: Phenol red can contribute to background fluorescence. - Include Unstained Controls: Always include an unstained cell population to determine the background fluorescence level. |
| Fluorophore Aggregation | At high concentrations, the PROTAC may aggregate, leading to punctate and non-uniform fluorescence. | - Solubility Test: Ensure your PROTAC is fully solubilized at the working concentration. - Titration Experiment: Determine the optimal concentration that gives a good signal without causing aggregation. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTACs?
A1: this compound is a heterobifunctional linker used in the synthesis of PROTACs.[4][5][6] It features:
-
A PEG3 (polyethylene glycol) chain on both sides of the Cy7 core to enhance the solubility and cell permeability of the resulting PROTAC.[7]
-
An azide group for "click chemistry" conjugation to an alkyne-modified ligand for either the target protein or the E3 ligase.[4][8]
-
A Cy7 fluorophore , a near-infrared dye, which allows for the tracking and quantification of the PROTAC in cellular and in vivo imaging studies.[7]
-
An acetylated terminus.
Q2: How can I synthesize a PROTAC using this compound?
A2: This linker is designed for "click chemistry."[4][8] You will need to have one of your ligands (either for the target protein or the E3 ligase) modified with an alkyne group. The synthesis is typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8]
Q3: Does the Cy7 fluorophore affect the permeability and function of the PROTAC?
A3: The addition of a bulky and potentially charged fluorophore like Cy7 can impact the physicochemical properties of the PROTAC, which may affect its cell permeability and ability to form a productive ternary complex. It is crucial to empirically validate the activity of the fluorescently labeled PROTAC and compare it to a non-fluorescent counterpart if possible.
Q4: How can I quantify the intracellular concentration of my Cy7-labeled PROTAC?
A4: The intracellular concentration can be quantified using methods that measure fluorescence intensity within a cell population or by analytical techniques.
-
Flow Cytometry: Provides a quantitative measure of the mean fluorescence intensity per cell in a large population.
-
Fluorescence Microscopy with Image Analysis: Allows for the quantification of fluorescence intensity within single cells or subcellular compartments.
-
LC-MS/MS: A highly sensitive method to quantify the absolute amount of the PROTAC in cell lysates, though it does not utilize the fluorescent property.[9]
Q5: What are the key parameters to consider when designing a cell permeability assay for a PROTAC?
A5: Key parameters include the choice of assay (e.g., PAMPA for passive permeability, Caco-2 for active transport), incubation time, PROTAC concentration, and the analytical method for quantification (e.g., fluorescence, LC-MS/MS).[10][11]
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific PROTAC and cell line.
Protocol 1: Cellular Uptake Assessment by Fluorescence Microscopy
Objective: To visualize and qualitatively assess the cellular uptake of a Cy7-labeled PROTAC.
Materials:
-
Cy7-labeled PROTAC
-
Target cells
-
Cell culture medium (phenol red-free recommended)
-
Glass-bottom imaging dishes or coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope with appropriate filter sets for Cy7 and the nuclear stain
Procedure:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the Cy7-labeled PROTAC in fresh cell culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Wash the cells three times with PBS to remove extracellular PROTAC.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the Cy7 and DAPI/Hoechst channels.
Protocol 2: Target Protein Degradation Assay by Western Blot
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
PROTAC
-
Target cells
-
Cell culture medium
-
Multi-well plates
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the relative protein levels, normalizing to the loading control.[1]
IV. Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for Assessing PROTAC Efficacy
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. N-(Ac-PEG3)-N’-(azide-PEG3)-Cy7 chloride | whatman (沃特曼) [fluoroprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -20°C.
-
Short-term storage (days to weeks): 0-4°C.
-
The compound should be stored in a dry, dark place to prevent degradation from moisture and light.
The product is shipped at ambient temperature and is stable for several weeks under these conditions.
2. How should I handle this compound in the laboratory?
This compound should be handled in a well-ventilated area.[1] To prevent inhalation of dust and contact with skin and eyes, it is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1]
3. In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). It has low solubility in water.[2]
4. How should I prepare a stock solution?
To prepare a stock solution, reconstitute the solid compound in an appropriate solvent like DMSO or DMF. For example, to create a 10 mM stock solution, you can use a reconstitution calculator available from some suppliers. It is recommended to prepare fresh solutions for use. If storage of a stock solution is necessary, it should be stored at -20°C for short-term storage (days to weeks) and protected from light.
5. What are the spectral properties of the Cy7 dye?
The spectral properties of the Cy7 fluorophore are as follows:
| Property | Value |
| Excitation Maximum (nm) | 750 |
| Emission Maximum (nm) | 773 |
| Molar Extinction Coefficient (Lmol⁻¹cm⁻¹) | 199,000 |
Data sourced from MedKoo Biosciences.[2]
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Protocol
This protocol provides a general procedure for labeling alkyne-modified biomolecules with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
DMSO (or other suitable organic solvent)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Deionized water or appropriate buffer
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-modified biomolecule: Dissolve in an appropriate buffer or water to a known concentration.
-
Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA/TBTA Ligand: Prepare a 200 mM stock solution in deionized water or DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution. An excess of the azide (B81097) reagent is typically used.
-
Prepare the copper catalyst by incubating CuSO₄ and the THPTA/TBTA ligand at a 1:2 ratio for a few minutes before adding to the reaction mixture.
-
Add the pre-mixed copper catalyst to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled biomolecule using an appropriate method, such as ethanol (B145695) precipitation for oligonucleotides or size exclusion chromatography for proteins, to remove unreacted dye and catalyst.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Failed Conjugation Reaction: Incorrect buffer composition (e.g., presence of primary amines like Tris), incorrect pH, or degraded Cy7 dye. | Ensure the use of an amine-free buffer with a pH between 7.0 and 9.0 for NHS ester chemistry (if applicable to your biomolecule). Use a freshly prepared stock solution of the Cy7 reagent. |
| Low Labeling Efficiency: Suboptimal dye-to-biomolecule molar ratio. | Perform a titration with different molar ratios to determine the optimal labeling concentration. | |
| Photobleaching: Excessive exposure of the Cy7 dye to light. | Minimize light exposure during storage, handling, and experiments. Use antifade reagents if applicable. | |
| Precipitation of Biomolecule After Conjugation | Over-labeling: Attachment of too many hydrophobic Cy7 molecules can lead to aggregation. | Reduce the dye-to-biomolecule molar ratio in the conjugation reaction. |
| High Background Fluorescence | Non-specific Binding: The Cy7 dye may bind non-specifically to other molecules or surfaces. | Increase the number and duration of wash steps after the labeling reaction. Consider using a blocking agent like BSA if appropriate for your application. |
| Unreacted Dye: Incomplete removal of the free Cy7 dye after the conjugation reaction. | Ensure thorough purification of the conjugated biomolecule to remove all unreacted dye. |
Visual Guides
Caption: A typical workflow for labeling biomolecules using click chemistry.
Caption: A decision tree for troubleshooting weak fluorescence signals.
References
Validation & Comparative
A Comparative Guide to N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride and Other Cy7 Dyes for In Vivo Imaging
In the realm of preclinical in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount for achieving high-quality, reproducible data. Cyanine7 (Cy7) dyes have become a cornerstone for these applications due to their emission spectra falling within the NIR window (700-900 nm), a range that offers deep tissue penetration and minimal autofluorescence.[1][2] This guide provides a detailed comparison of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride with other commonly used Cy7 derivatives and alternative NIR dyes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
The Advantage of PEGylation: A Look at this compound
This compound is a modified Cy7 dye that incorporates a polyethylene (B3416737) glycol (PEG) spacer. This modification, known as PEGylation, offers several advantages for in vivo applications. PEGylation increases the hydrophilicity of the dye, which can reduce non-specific binding to proteins and cell membranes, leading to lower background signals.[3] Furthermore, this modification can improve the pharmacokinetic profile of the conjugated molecule by increasing its circulation time and reducing clearance by the reticuloendothelial system.[3][4][5] The presence of an azide (B81097) group also allows for straightforward conjugation to biomolecules via "click chemistry," providing a stable and efficient labeling method.[5][6]
Quantitative Comparison of Cy7 Dyes and Alternatives
The performance of a fluorescent dye is determined by its photophysical properties, primarily its molar extinction coefficient (a measure of light absorption) and quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The product of these two values gives a theoretical measure of the dye's brightness.
| Dye/Probe | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Key Features |
| Cy7 NHS Ester | ~250,000[2] | ~0.30[2] | ~75,000[2] | Standard amine-reactive Cy7 for labeling. |
| Sulfo-Cy7 NHS Ester | ~250,000 | Varies | Varies | Sulfonated form with increased water solubility, reducing aggregation. |
| This compound | Not specified in direct comparisons | Varies | Varies | PEGylated for improved pharmacokinetics and reduced non-specific binding; azide for click chemistry.[3][5] |
| Alexa Fluor 750 | ~290,000[2] | ~0.12[2] | ~34,800[2] | Known for high photostability and brightness, often used as a benchmark.[7][8] |
| IRDye 800CW | Not specified in direct comparisons | Varies | Varies | Slightly red-shifted emission compared to Cy7, widely used for in vivo imaging.[9] |
| Indocyanine Green (ICG) | Not specified in direct comparisons | Lower in aqueous media | Varies | Clinically approved NIR dye, but can have a shorter circulation time compared to modified Cy7 dyes.[9][10] |
Note: The exact photophysical properties can vary depending on the solvent, conjugation state, and local microenvironment.[2] Data presented here are compiled from various sources for comparative purposes.
In Vivo Performance Considerations
While photophysical properties provide a foundational comparison, the practical utility of these dyes for in vivo imaging is also heavily influenced by their photostability, behavior when conjugated to biomolecules, and their pharmacokinetic profile.
PEGylated vs. Non-PEGylated Cy7 Dyes: Studies have shown that PEGylation of fluorescent probes can significantly impact their biodistribution.[3][4] PEGylated dyes tend to exhibit longer circulation half-lives and reduced accumulation in organs of the reticuloendothelial system, such as the liver and spleen, when compared to their non-PEGylated counterparts.[3][4] This can lead to higher tumor-to-background ratios in cancer imaging studies.[3]
Cy7 vs. Alexa Fluor 750: While Cy7 may have a higher theoretical brightness based on some reported quantum yields, Alexa Fluor 750 is often cited for its superior photostability.[2][7][8] The choice between these dyes may depend on the specific requirements of the experiment, such as the need for long-term imaging where photostability is critical.
Experimental Protocols
To ensure reproducible and comparable results when evaluating different NIR dyes, it is crucial to follow standardized experimental protocols.
General Protocol for Antibody Conjugation with Cy7 NHS Ester
This protocol outlines the general steps for labeling an antibody with an amine-reactive Cy7 N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Cy7 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Methodology:
-
Antibody Preparation: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the Cy7 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation: Slowly add the desired molar excess of the Cy7 NHS ester solution to the antibody solution while gently mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7 (~750 nm).[9]
General Protocol for In Vivo Tumor Imaging
This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model using a Cy7-labeled probe.
Materials:
-
Cy7-labeled probe (e.g., antibody, peptide)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system with appropriate NIR laser and emission filters
-
Anesthetic (e.g., isoflurane)
-
Sterile saline or PBS
Methodology:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.[9]
-
Probe Administration: Administer the Cy7-labeled probe intravenously (e.g., via tail vein injection). The optimal dose will depend on the specific probe and target.[7][11]
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the labeled probe.[9]
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (e.g., tumor, liver, muscle) over time to determine the tumor-to-background ratio.[12][13][14]
-
Ex Vivo Imaging (Optional): After the final in vivo imaging session, euthanize the animal and excise major organs and the tumor for ex vivo imaging to confirm the in vivo signal distribution.[9]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the application of Cy7-labeled probes, the following diagrams illustrate key experimental workflows and a relevant signaling pathway.
Caption: Experimental workflow for in vivo tumor imaging with a Cy7-labeled antibody.
Caption: Simplified signaling pathway of an integrin-targeting Cy7-RGD probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cds.ismrm.org [cds.ismrm.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibodies labeled with N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, utilizing a click chemistry approach, against a conventional and widely used alternative: antibodies labeled with Alexa Fluor 647 N-hydroxysuccinimide (NHS) ester. This objective analysis, supported by experimental data principles, will assist researchers in selecting the optimal antibody labeling strategy for their specific applications, such as flow cytometry and immunofluorescence imaging.
Executive Summary
The choice of labeling chemistry significantly impacts the performance of fluorescently labeled antibodies. While traditional NHS ester chemistry is a well-established method, the advent of click chemistry offers notable advantages in terms of labeling control and conjugate stability. This guide will delve into a quantitative comparison of these two methods, focusing on key performance indicators and providing detailed experimental protocols for validation.
Data Presentation: Quantitative Comparison of Labeling Methods
The following table summarizes the key performance differences between antibodies labeled with this compound (via click chemistry) and those labeled with a conventional Alexa Fluor 647 NHS ester.
| Feature | This compound (Click Chemistry) | Alexa Fluor 647 NHS Ester (Amine Labeling) | Key Advantages of Cy7-PEG-Azide |
| Labeling Chemistry | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Amine-reactive N-hydroxysuccinimide ester | Site-specific conjugation possible, preserving antibody binding sites.[1] |
| Control over Degree of Labeling (DOL) | High: Precise control over the fluorophore-to-antibody ratio.[2] | Moderate to Low: Can lead to heterogeneous populations of under- and over-labeled antibodies. | More uniform and reproducible conjugates.[2] |
| Conjugate Stability | High: The resulting triazole linkage is highly stable.[2] | Good: Amide bond is stable, but random labeling can potentially affect protein stability. | Increased shelf-life and stability in experimental conditions.[2] |
| Fluorescence Brightness | Bright | Very Bright | Comparable brightness to other near-infrared dyes. |
| Photostability | Good | Excellent: Alexa Fluor dyes are known for their superior photostability compared to many cyanine (B1664457) dyes.[3][4] | While Cy7 is a robust fluorophore, Alexa Fluor 647 generally exhibits higher resistance to photobleaching.[3][4][5] |
| Signal-to-Noise Ratio (SNR) | Potentially Higher | High | Reduced non-specific binding due to site-specific labeling can lead to lower background and improved SNR. |
| Hydrophilicity | High (due to PEG linker) | Moderate | The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce non-specific binding.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation of labeled antibodies.
Protocol 1: Antibody Labeling via Click Chemistry with this compound
This protocol is a two-step process involving the introduction of an alkyne handle onto the antibody, followed by the click reaction with the azide-modified Cy7 dye.
Materials:
-
Antibody of interest (purified, in amine-free buffer like PBS)
-
Alkyne-PEG-NHS ester
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Modification with Alkyne:
-
Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Alkyne-PEG-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted alkyne linker using a size-exclusion chromatography column.
-
-
Click Reaction with Azide-Cy7:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6][7][8]
-
Add a 1.5- to 3-fold molar excess of the Azide-Cy7 to the alkyne-modified antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
The reaction is typically high-yield, and further purification to remove excess dye may not be necessary for many applications, but can be performed by size-exclusion chromatography if required.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for Cy7).
-
Protocol 2: Validation of Labeled Antibodies by Flow Cytometry
Materials:
-
Labeled antibody (Cy7-PEG-Azide or Alexa Fluor 647 NHS ester)
-
Positive and negative control cells for the target antigen
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with appropriate laser and filter sets for Cy7/Alexa Fluor 647
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of both positive and negative control cells.
-
Titration: Perform a serial dilution of the labeled antibody to determine the optimal concentration that provides the best separation between positive and negative populations with minimal background.
-
Staining:
-
Incubate 1x10^6 cells with the optimal concentration of the labeled antibody for 30 minutes at 4°C, protected from light.
-
Include an unstained control and an isotype control to assess background fluorescence.
-
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data to determine the mean fluorescence intensity (MFI) of the positive and negative populations and calculate the staining index (SI) as a measure of signal-to-noise.
Protocol 3: Validation of Labeled Antibodies by Immunofluorescence Microscopy
Materials:
-
Labeled antibody (Cy7-PEG-Azide or Alexa Fluor 647 NHS ester)
-
Cells or tissue sections expressing the target antigen
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope with appropriate filters for Cy7/Alexa Fluor 647 and DAPI
Procedure:
-
Sample Preparation: Fix, permeabilize (if necessary), and block the cells or tissue sections.
-
Antibody Incubation: Incubate the sample with the optimal concentration of the labeled antibody (determined by titration) for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the sample three times with PBS.
-
Mounting: Mount the sample with antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, laser power) for all samples to allow for direct comparison.
-
Analysis: Quantify the fluorescence intensity and signal-to-noise ratio in the specific cellular compartments.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the antibody labeling workflow and the validation process.
Conclusion
The validation of labeled antibodies is a critical step in ensuring the accuracy and reproducibility of experimental results. While traditional NHS ester labeling with fluorophores like Alexa Fluor 647 offers excellent brightness and photostability, the use of this compound with click chemistry provides superior control over the labeling process, leading to more homogeneous and stable conjugates. The inclusion of a PEG linker also enhances hydrophilicity, which can contribute to a better signal-to-noise ratio. The choice between these methods will ultimately depend on the specific requirements of the experiment, with click chemistry offering a compelling alternative for applications demanding high precision and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 2 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 6. N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 - CD Bioparticles [cd-bioparticles.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Performance of PEG linkers versus alkyl linkers in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the body's own cellular disposal machinery.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While often seen as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[4][5]
This guide provides an objective comparison of two of the most commonly used flexible linkers in PROTAC design: polyethylene (B3416737) glycol (PEG) linkers and alkyl linkers. Understanding the distinct characteristics and performance trade-offs of each is essential for researchers, scientists, and drug development professionals aiming to rationally design the next generation of protein degraders.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[2][6] The linker's length, flexibility, and chemical composition are paramount in achieving the optimal geometry for this ternary complex to form productively.[3][7][8]
Performance Comparison: PEG vs. Alkyl Linkers
The choice between a PEG or an alkyl linker can dramatically impact the overall performance of a PROTAC. While both are considered flexible linkers, their differing physicochemical properties lead to distinct advantages and disadvantages across several key performance metrics.[5][9]
| Performance Metric | PEG Linkers | Alkyl Linkers | Key Considerations |
| Solubility | Higher . The repeating ethylene (B1197577) glycol units are hydrophilic, improving aqueous solubility.[4][10][11][12] | Lower . Hydrocarbon chains are hydrophobic, which can limit solubility in aqueous media.[4][5][9] | Poor solubility can lead to aggregation and hinder accurate biological evaluation. |
| Permeability | Can be favorable . While increasing polar surface area, the hydration shell can mask polarity, aiding permeability.[10][] | Generally favorable . Increased lipophilicity often correlates with better passive diffusion across cell membranes.[] | A balance is crucial; excessive lipophilicity can lead to non-specific binding and poor pharmacokinetics.[] |
| Degradation Potency (DC50) | Potency is highly dependent on achieving the optimal length and conformation for the specific target-E3 ligase pair.[10][11] | Potency is also linker-length dependent. Flexible alkyl chains can facilitate the formation of the ternary complex.[15] | The optimal linker length must be determined empirically for each PROTAC system.[8][16] |
| Maximal Degradation (Dmax) | Effective Dmax can be achieved with optimized linker length. | Effective Dmax can be achieved with optimized linker length. | A high Dmax indicates greater efficacy of the PROTAC.[9] |
| Metabolic Stability | The ether backbone is generally resistant to enzymatic cleavage, but can undergo ether peroxidation.[][] | Typically metabolized via hydroxylation at terminal or sub-terminal positions, which may retain degrader activity.[] | The linker is often a primary site of metabolism for PROTACs.[][18][19] |
| Synthetic Accessibility | Readily available in various lengths and can be easily incorporated into PROTACs.[9][10] | Synthetically straightforward and easy to modify in length.[4][9] | Both linker types are highly accessible for synthetic chemistry. |
Experimental Protocols & Workflows
To systematically evaluate and compare the performance of different PROTAC linkers, a series of well-defined experiments are essential.
Western Blot for DC50 and Dmax Determination
This is the gold-standard assay for quantifying the degradation of a target protein. It allows for the determination of a PROTAC's potency (DC50) and efficacy (Dmax).[2]
Methodology:
-
Cell Culture and Treatment : Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.[20] Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[20][21]
-
Lysis and Protein Quantification : Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[2] Quantify the total protein concentration of each lysate using a method like the BCA assay.[2]
-
Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2] Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[2]
-
Protein Transfer and Blocking : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to minimize non-specific binding.[2]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[2] Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis : After final washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[2][20] Quantify the band intensities using densitometry software.[2]
-
Data Analysis : Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability of compounds. It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.[1][22]
Methodology:
-
Prepare Donor Plate : Dissolve the test PROTACs in a suitable buffer and add them to the wells of a filter donor plate (e.g., 96-well format).
-
Coat Membrane : Coat the filter membrane of the donor plate with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Acceptor Plate : Fill the wells of a 96-well acceptor plate with a buffer solution, which may contain a solubilizing agent to prevent the compound from precipitating.
-
Assemble and Incubate : Carefully place the lipid-coated donor plate onto the acceptor plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours).
-
Quantify Compound : After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method such as LC-MS/MS.
-
Calculate Permeability : The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells, considering the incubation time and membrane surface area.
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a PROTAC to metabolic degradation, typically by incubating it with human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like Cytochrome P450s.[18][19]
Methodology:
-
Preparation : Prepare stock solutions of the test PROTAC and control compounds (one with known high metabolism, one with low).[18]
-
Incubation : In a reaction tube, pre-incubate a solution of the PROTAC with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[18]
-
Initiate Reaction : Start the metabolic reaction by adding an NADPH regenerating system, which is a required cofactor for many metabolic enzymes.[18]
-
Time-Course Sampling : At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[18]
-
Quench Reaction : Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[18][23]
-
Sample Preparation : Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[18]
-
LC-MS/MS Analysis : Quantify the concentration of the remaining parent PROTAC in each sample using LC-MS/MS.[18]
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of this line is used to calculate the in vitro half-life (t½) of the compound.[18]
Conclusion: A Tale of Two Linkers
The choice between PEG and alkyl linkers in PROTAC design is not a matter of one being definitively superior to the other; rather, it is a strategic decision based on the specific goals of the drug discovery program.
-
PEG linkers are an excellent choice when improved aqueous solubility is a primary concern. Their hydrophilic nature can enhance the overall physicochemical properties of a PROTAC, making it more amenable to formulation and in vitro assays.[10][11][12][]
-
Alkyl linkers often provide a more direct path to achieving high cell permeability due to their inherent lipophilicity.[] Their straightforward synthesis and predictable impact on lipophilicity make them a reliable choice for systematically optimizing PROTAC permeability.[]
Ultimately, the linker is not merely a passive spacer but an active contributor to the PROTAC's overall profile.[4] The optimal linker design is highly dependent on the specific target protein and E3 ligase pair.[9] A successful PROTAC development campaign will often involve the empirical testing of a library of linkers, varying in both composition (PEG, alkyl, and others) and length, to identify the candidate with the best balance of degradation potency, selectivity, and drug-like properties.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Permeability Assay - Profacgen [profacgen.com]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorescent Linkers for PROTAC Research: Alternatives to N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
In the rapidly evolving field of targeted protein degradation, fluorescently labeled Proteolysis Targeting Chimeras (PROTACs) have emerged as invaluable tools for researchers. These molecules enable the direct visualization and quantification of PROTAC uptake, distribution, and engagement with target proteins, as well as the kinetics of protein degradation in live cells. While N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride is a commonly utilized far-red fluorescent linker, a range of alternative fluorophores are available, each with distinct photophysical properties and potential impacts on PROTAC performance. This guide provides a comprehensive comparison of commercially available alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal fluorescent linker for their specific needs.
Key Alternatives and Their Photophysical Properties
The choice of a fluorescent label for a PROTAC is a critical consideration that can influence its biological activity and the interpretation of experimental results. The ideal fluorescent linker should possess high quantum yield, photostability, and cell permeability, while minimally impacting the PROTAC's ability to form a productive ternary complex and induce protein degradation. Here, we compare the key characteristics of prominent alternatives to Cy7-based linkers: BODIPY-FL, Fluorescein, and Rhodamine B.
| Feature | This compound (Reference) | BODIPY-FL-PEG-Azide | Fluorescein-PEG-Azide | Rhodamine B-PEG-Azide |
| Excitation Max (nm) | ~750 | ~503 | ~494 | ~555 |
| Emission Max (nm) | ~773 | ~512 | ~517 | ~580 |
| Quantum Yield | ~0.28 (in PBS) | High (~0.9) | High (~0.9) | Moderate to High (~0.31-0.7) |
| Photostability | Moderate | High | Low | Moderate |
| Brightness | Moderate | Very High | High | Moderate |
| pH Sensitivity | Low | Low | High (fluorescence decreases in acidic environments) | Moderate (spirolactam formation in basic conditions can reduce fluorescence)[1] |
| Molecular Weight | High | Low | Moderate | Moderate |
| Key Advantages | Far-red emission minimizes cellular autofluorescence. | High photostability, high quantum yield, narrow emission spectrum, low pH sensitivity. | High quantum yield, widely available. | Good photostability in acidic environments. |
| Key Disadvantages | Lower quantum yield compared to other dyes. | Poor photostability, pH sensitivity. | Potential for quenching and non-specific binding. |
Data Summary: The data presented in this table is compiled from various commercial and literature sources. It's important to note that exact photophysical properties can vary depending on the specific chemical structure, linker composition, and experimental conditions.
Impact on PROTAC Performance: A Comparative Overview
While the intrinsic properties of the fluorophore are important, its impact on the overall performance of the PROTAC is paramount. The addition of a fluorescent tag can alter a PROTAC's physicochemical properties, including its solubility, cell permeability, and binding affinities for the target protein and E3 ligase.
| Performance Metric | BODIPY-FL | Fluorescein | Rhodamine B |
| Cell Permeability | Generally good due to its neutral and lipophilic nature. | Can be limited by its negative charge at physiological pH. | Generally good, but can be influenced by its charge state. |
| Impact on DC50/Dmax | Minimal impact reported in some studies, but should be empirically determined for each PROTAC. | Can potentially interfere with ternary complex formation due to its size and charge. | May influence binding and degradation efficiency; requires experimental validation. |
| Suitability for Live-Cell Imaging | Excellent due to high photostability and brightness. | Limited by photobleaching. | Good, but photostability should be considered for long-term imaging. |
Experimental Protocols
To facilitate the rigorous evaluation of different fluorescent PROTAC linkers, we provide the following detailed experimental protocols. These protocols are designed to be adaptable to specific target proteins and cell lines.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is a highly efficient and widely used method for conjugating a fluorescent azide-PEG linker to an alkyne-functionalized PROTAC precursor.[2][3][4][5]
Caption: Workflow for fluorescent PROTAC synthesis via CuAAC.
Materials:
-
Alkyne-functionalized PROTAC precursor (containing either the target protein ligand or E3 ligase ligand with an alkyne group).
-
Fluorescent Azide-PEG linker (e.g., BODIPY-FL-PEG-Azide, Fluorescein-PEG-Azide, Rhodamine B-PEG-Azide).
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O).
-
Sodium ascorbate.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Deionized water.
-
High-performance liquid chromatography (HPLC) system for purification.
Procedure:
-
Dissolve the alkyne-functionalized PROTAC precursor in DMSO.
-
Add 1.1 equivalents of the fluorescent azide-PEG linker to the solution.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in a 1:5 molar ratio in water.
-
Add the copper/ascorbate solution to the reaction mixture to a final copper concentration of approximately 10 mol%.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DMSO and purify the fluorescent PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Western Blot Analysis of Protein Degradation (DC50 and Dmax Determination)
This protocol describes the quantification of target protein degradation in response to treatment with a fluorescent PROTAC.[6][7][8]
References
A Comparative Analysis of Quantum Yield for Near-Infrared Dyes in Biomedical Research
For researchers, scientists, and professionals in drug development, the selection of appropriate near-infrared (NIR) fluorescent dyes is critical for the sensitivity and accuracy of bioimaging and therapeutic applications. A key performance metric for these dyes is their fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comparative analysis of the quantum yields of several common NIR dyes, supported by experimental protocols for their measurement and visualizations of their application in relevant biological pathways.
The near-infrared window (700-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues. The brightness of a fluorescent probe is directly proportional to its extinction coefficient and quantum yield. Therefore, a higher quantum yield is a desirable characteristic for achieving a high signal-to-noise ratio in imaging applications.
Comparative Quantum Yield of Common NIR Dyes
The following table summarizes the fluorescence quantum yields of various NIR dyes in different solvents. It is important to note that the quantum yield of a dye can be highly dependent on its environment, including the solvent polarity and viscosity.
| Dye | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| Indocyanine Green (ICG) | Ethanol | 789 | 815 | 0.05 |
| Indocyanine Green (ICG) | DMSO | 801 | 815 | 0.13 |
| Indocyanine Green (ICG) | Water | 780 | 810 | ~0.02 - 0.03 |
| IR-125 | Ethanol | 795 | 835 | 0.132 |
| IR-125 | DMSO | 795 | 835 | 0.13 |
| IR-140 | Ethanol | 820 | 840-915 | 0.167 |
| HITCI | Ethanol | 740 | 770 | 0.283 |
| Cresyl Violet | Ethanol | 586 | 620 | 0.578 |
| Oxazine 170 | Ethanol | 644 | 670 | 0.579 |
| Oxazine 1 | Ethanol | 645 | 670 | 0.141 |
| Cryptocyanine | Ethanol | 705 | 740 | 0.012 |
| Methylene Blue | Saline | 665-685 | - | 0.02 |
| IRDye 800CW | - | 774 | 789 | - |
| Alexa Fluor 790 | - | 784 | 814 | 0.04 |
Experimental Protocols for Quantum Yield Determination
The fluorescence quantum yield of a compound is determined by either a relative or an absolute method.[1][2]
Relative Method
The relative method is the most common approach and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Experimental Protocol:
-
Standard Selection: Choose a standard dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s / n_r)²
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different).
-
Absolute Method
The absolute method for determining quantum yield does not require a reference standard and directly measures the ratio of photons emitted to photons absorbed using an integrating sphere.[3][4]
Experimental Protocol:
-
Instrumentation: An integrating sphere is placed in the sample compartment of a fluorometer.
-
Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the excitation light is recorded.
-
Sample Measurement: The solvent is replaced with the sample solution, and the spectrum is recorded again. The spectrum will show a peak for the scattered excitation light and the fluorescence emission of the sample.
-
Calculation: The number of absorbed photons is the difference in the integrated area of the excitation peak with and without the sample. The number of emitted photons is the integrated area of the fluorescence emission spectrum. The quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.
Visualization of Experimental Workflow and a Biological Signaling Pathway
To further illustrate the practical aspects of quantum yield determination and the application of NIR dyes, the following diagrams are provided.
Caption: Experimental workflow for the relative determination of fluorescence quantum yield.
Near-infrared dyes are frequently used to visualize specific biological processes. One such application is the imaging of apoptosis, or programmed cell death, through the detection of caspase activity.[5][6] Caspases are a family of proteases that are activated during apoptosis. NIR probes can be designed to be initially non-fluorescent but become fluorescent upon cleavage by a specific caspase.
Caption: Visualization of apoptosis detection using a caspase-activated NIR fluorescent probe.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. edinst.com [edinst.com]
- 5. A Novel Method for Imaging Apoptosis Using a Caspase-1 Near-Infrared Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability Assessment of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescent probes for imaging and conjugation, the stability of these reagents is a critical factor influencing experimental success and data reproducibility. This guide provides a comparative assessment of the stability of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a bifunctional cyanine (B1664457) dye derivative, against other common near-infrared (NIR) fluorescent probes. This analysis is supported by a review of existing literature on cyanine dye stability and includes detailed experimental protocols for in-house validation.
Introduction to this compound
This compound is a versatile molecule featuring a Cy7 core for NIR fluorescence detection, flanked by two PEG3 linkers. One terminus is an acetate (B1210297) group (Ac), and the other is an azide (B81097) (-N3) group, enabling covalent attachment via "click chemistry." This structure is designed to offer good aqueous solubility and a reactive handle for conjugation to biomolecules. However, the inherent properties of the Cy7 dye, the PEG linkers, and the azide functional group all contribute to the overall stability profile of the conjugate.
Key Factors Influencing Stability
The stability of fluorescent conjugates is primarily assessed across three categories:
-
Photostability: Resistance to irreversible photodegradation upon exposure to excitation light.
-
Thermal Stability: Resistance to degradation at elevated temperatures.
-
Chemical Stability: Robustness across a range of pH values and in the presence of various chemical agents.
Cyanine Dyes (Cy7): Cyanine dyes, including Cy7, are known to be susceptible to photobleaching, which can lead to a decrease in fluorescence signal during prolonged imaging experiments.[1][2] Their stability can also be affected by environmental factors such as solvent, temperature, and the presence of oxidizing or reducing agents.
PEG Linkers: Polyethylene glycol (PEG) linkers are generally incorporated to improve the solubility and biocompatibility of molecules. PEGylation can also enhance the photostability of fluorescent dyes by creating a protective hydrophilic shell.[3] However, commercial PEG reagents can sometimes contain impurities that may affect the stability of the conjugate.
Azide Group: The azide functional group is a versatile handle for bioconjugation. While generally stable, organic azides can be sensitive to strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid. They can also be reduced to amines by certain reducing agents, which would prevent their use in click chemistry reactions.
Quantitative Comparison of Stability
| Parameter | This compound (Estimated) | Alexa Fluor 750 | IRDye 800CW |
| Photostability (Half-life) | Moderate | High | High |
| Thermal Stability (Tm) | Good | Excellent | Excellent |
| Chemical Stability (pH range) | 4-10 | 4-10 | 4-10 |
| Tendency for Aggregation | Moderate | Low | Low |
Note: The data for this compound is an estimation based on the known properties of Cy7 dyes. Actual performance should be verified experimentally.
Studies have consistently shown that Alexa Fluor and IRDye families of dyes exhibit superior photostability compared to traditional cyanine dyes like Cy7.[1][2][4] This is a critical consideration for quantitative applications that require stable fluorescence output over time.
Experimental Protocols
To enable researchers to perform their own stability assessments, detailed protocols for key experiments are provided below.
Protocol 1: Photostability Assessment
This protocol measures the rate of photobleaching of a fluorescent conjugate under controlled illumination.
Materials:
-
This compound and alternative dye conjugates.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with a suitable NIR laser line and detector.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare solutions of the fluorescent conjugates in PBS at a concentration of 1 µM.
-
Mount a droplet of the solution on a microscope slide and cover with a coverslip.
-
Acquire an initial image (t=0) using a fixed set of imaging parameters (laser power, exposure time, etc.).
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image.
-
Plot the normalized fluorescence intensity against time and fit the data to an exponential decay curve to determine the photobleaching half-life.
Caption: Workflow for assessing the photostability of fluorescent conjugates.
Protocol 2: Thermal Stability Assessment (Thermal Shift Assay)
This protocol determines the melting temperature (Tm) of a conjugate, which is an indicator of its thermal stability.
Materials:
-
This compound and alternative dye conjugates.
-
SYPRO™ Orange dye.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Procedure:
-
Prepare a 20 µM solution of the fluorescent conjugate in PBS.
-
Prepare a 500X stock solution of SYPRO™ Orange dye in DMSO.
-
In a qPCR plate, prepare triplicate 20 µL reactions containing the fluorescent conjugate at a final concentration of 5 µM and SYPRO™ Orange at a final concentration of 5X.
-
Run a melt curve program on the real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
The instrument will record the fluorescence of the SYPRO™ Orange dye as the temperature increases.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the point of maximum unfolding.
Caption: Principle of the thermal shift assay for assessing thermal stability.
Protocol 3: Chemical Stability Assessment (pH Profile)
This protocol evaluates the stability of the conjugate's fluorescence across a range of pH values.
Materials:
-
This compound.
-
A series of buffers with pH values ranging from 2 to 12 (e.g., glycine-HCl, acetate, phosphate, borate, glycine-NaOH).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Prepare a 1 µM solution of the fluorescent conjugate in each of the different pH buffers.
-
Incubate the solutions at room temperature for a defined period (e.g., 1 hour), protected from light.
-
Measure the fluorescence intensity of each solution using the appropriate excitation and emission wavelengths for Cy7 (Ex/Em: ~750/776 nm).
-
Plot the fluorescence intensity as a function of pH.
Conclusion and Recommendations
The stability of a fluorescent conjugate is a multi-faceted issue that can significantly impact the quality and reliability of experimental data. While this compound offers the advantages of NIR fluorescence and a convenient handle for click chemistry, its Cy7 core may be more susceptible to photobleaching compared to newer generation dyes like Alexa Fluor 750 and IRDye 800CW. The PEG linkers are expected to confer some stability, and the azide group should be stable under typical biological conditions (neutral pH, absence of reducing agents).
For demanding quantitative applications requiring high photostability and a wide dynamic range, researchers should consider alternatives such as Alexa Fluor or IRDye conjugates. However, for many standard applications, the performance of the Cy7-based conjugate may be sufficient. It is strongly recommended that researchers perform in-house stability testing using the protocols provided to validate the performance of their chosen fluorescent probe under their specific experimental conditions.
References
A Comparative Guide to PROTAC Linker Composition: In Vitro and In Vivo Perspectives
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While often perceived as a simple spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][]
This guide provides an objective comparison of different PROTAC linker compositions, supported by experimental data from in vitro and in vivo studies, to aid researchers in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Function
The linker is not a passive component; it actively participates in the formation of a stable and productive ternary complex, which comprises the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker facilitates favorable protein-protein interactions within this complex, which is the crucial step for efficient ubiquitination of the target and its subsequent degradation.[2][3][5] Conversely, a poorly designed linker can introduce steric hindrance or lead to unproductive conformations, thereby compromising degradation efficiency.[2][6] The linker's chemical properties also significantly impact the PROTAC's solubility, cell permeability, and metabolic stability—key factors for its therapeutic success.[1][7][8]
Comparison of PROTAC Linker Types
PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The most common types include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, more conformationally restricted rigid linkers, and synthetically versatile "clickable" linkers.[2]
-
Flexible Linkers (Alkyl and PEG): These are the most widely used linkers due to their synthetic accessibility and the ease with which their length can be adjusted.[2]
-
Alkyl Chains: As simple hydrocarbon chains, they offer significant conformational flexibility.[2] However, their inherent hydrophobicity can negatively impact the solubility of the resulting PROTAC molecule.[2][8]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains.[2][8] This property can enhance the aqueous solubility and cell permeability of the PROTAC, which is beneficial for both in vitro assays and in vivo pharmacokinetics.[1][3][8] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[2] However, PEG linkers may sometimes exhibit reduced metabolic stability in vivo.[8]
-
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine (B1678402), piperidine (B6355638), or aromatic rings, to introduce conformational constraints.[2][8] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes and more potent degradation.[2] Rigid linkers have also been shown to improve metabolic stability and other drug-like properties.[7][8][9] For instance, the replacement of flexible linkers with structures incorporating piperidine and piperazine has significantly improved the solubility and potency of some degraders.[7][]
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient and modular method for PROTAC synthesis.[2] The resulting triazole moiety is metabolically stable and can help reduce oxidative degradation in vivo.[8] This approach allows for the rapid generation of PROTAC libraries with diverse linkers for optimization.[11]
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[2] The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions and lengths.
Table 1: In Vitro Comparison of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl | 9 | 25 | >95 | [2] |
| PROTAC B | PEG | 8 | 15 | >95 | [2] |
| PROTAC C | Rigid (Piperazine) | 10 | 8 | >98 | [2] |
This table illustrates that for BRD4 degradation, a rigid piperazine-containing linker resulted in a lower DC50 value, indicating higher potency compared to flexible alkyl and PEG linkers.
Table 2: In Vitro Comparison of Linker Length on ERα Degradation
| PROTAC | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| ERα-PROTAC 1 | PEG | 12 | Moderate | [12] |
| ERα-PROTAC 2 | PEG | 16 | Potent | [12] |
This data from a study by Cyrus et al. highlights the critical importance of linker length, showing that a 16-atom PEG linker was significantly more potent for degrading ERα than a shorter 12-atom linker, despite similar binding affinities.[12]
Table 3: In Vitro Comparison of Linker Composition on Cell Permeability
| PROTAC | Linker Type | Flexibility | Cell Permeability (in cellulo/in vitro ratio) | Classification | Reference |
| 1 | Aliphatic | High | >200 | Low | [13][14] |
| 2 | Ethylene Glycol | High | <40 | High | [13][14] |
| 5 | Rigid | Low | 101-200 | Medium-Low | [13][14] |
| 8 | Rigid (Piperidine) | Low | 41-100 | Medium-High | [13][14] |
This table summarizes findings on VHL PROTACs targeting ERK5. It shows that linker composition significantly affects cell permeability. The flexible ethylene glycol linker provided high permeability, while the rigid piperidine-containing linker also performed well. The purely aliphatic linker showed low permeability.[13][14]
Mandatory Visualization
Experimental Protocols
Accurate and reproducible data are essential for the meaningful comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50/Dmax)
This protocol is a standard method to quantify the reduction of a target protein in cells after PROTAC treatment.[2][15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1 for AR, HEK293T) in 6-well plates, ensuring they reach 70-80% confluency on the treatment day.[2]
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Quantification and Electrophoresis:
-
Blotting and Detection:
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[15]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Analysis (e.g., SPR)
Biophysical assays like Surface Plasmon Resonance (SPR) can be used to measure the formation and stability of the POI-PROTAC-E3 ternary complex.[16]
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.
-
Binary Interaction: Inject the PROTAC over the E3 ligase surface to measure their binary binding affinity.
-
Ternary Complex Formation: To measure ternary complex formation, pre-incubate the PROTAC with the purified target protein (POI) before injecting the mixture over the E3 ligase-immobilized surface.[1]
-
Data Analysis: An increase in the binding response compared to the PROTAC-E3 binary interaction indicates the formation of the ternary complex. Kinetic parameters (association and dissociation rates) can be derived to assess complex stability and cooperativity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based in vitro assay used to predict passive membrane permeability.[7][13]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution.
-
Compound Addition: The PROTAC compounds are dissolved in a buffer and added to the wells of the filter (donor) plate.
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time. This value provides a measure of passive diffusion potential.
Conclusion
The linker is a pivotal component in PROTAC design, exerting profound influence over a degrader's potency, selectivity, and pharmacokinetic properties.[2][12] The choice of linker composition is a multi-parameter optimization problem.[7]
-
Flexible linkers like PEG and alkyl chains are synthetically accessible and widely used. PEG linkers can improve solubility and permeability, while alkyl chains offer flexibility, but both may have metabolic liabilities.[1][2][8]
-
Rigid linkers can enhance potency and metabolic stability by pre-organizing the PROTAC into a bioactive conformation, but require more complex synthesis.[2][8][9]
-
Linker length must be empirically optimized for each POI-E3 ligase pair, as both excessively short and long linkers can be detrimental to ternary complex formation and degradation.[][6][12]
By systematically evaluating linker composition, length, and attachment points using the biophysical and cellular assays described, researchers can rationally design and optimize PROTACs. The experimental protocols and comparative data presented in this guide provide a framework to accelerate the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. precisepeg.com [precisepeg.com]
- 9. tandfonline.com [tandfonline.com]
- 11. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Evaluating N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride for Protein Functional Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in ensuring the integrity of protein function studies. The ideal label should provide robust signal for detection without interfering with the inherent biological activity of the protein of interest. This guide provides a comparative analysis of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a near-infrared (NIR) fluorescent probe, against other common labeling reagents, with a focus on its impact on protein function.
This compound is a specialized cyanine (B1664457) 7 (Cy7) dye engineered for biocompatibility and specific labeling. It features two key modifications: a polyethylene (B3416737) glycol (PEG) linker and an azide (B81097) reactive group for click chemistry. The PEG linker enhances hydrophilicity, which can reduce non-specific binding and aggregation of the labeled protein. The azide group allows for a highly specific and bioorthogonal conjugation to proteins that have been metabolically or enzymatically engineered to contain a corresponding alkyne group. This "click chemistry" approach is renowned for its high efficiency and minimal impact on protein structure and function.
Performance Comparison with Alternative Dyes
The choice of a fluorescent label is often a trade-off between brightness, photostability, and minimal interference with the target protein. Below is a comparison of this compound with other popular classes of fluorescent dyes. It is important to note that direct comparative studies on the functional impact of this compound on a specific protein are limited in publicly available literature. The following table summarizes general photophysical properties, and the subsequent discussion on functional impact is based on the characteristics of the dye class and conjugation chemistry.
| Feature | This compound | Alexa Fluor 680/750 Dyes | DyLight 680/755 Dyes |
| Excitation Max (nm) | ~750 | ~679 / ~749 | ~692 / ~754 |
| Emission Max (nm) | ~773 | ~702 / ~775 | ~717 / ~776 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~200,000 | ~183,000 / ~271,000 | ~140,000 / ~120,000 |
| Quantum Yield | ~0.30 | ~0.36 / ~0.12 | Not widely reported |
| Conjugation Chemistry | Azide (for Click Chemistry) | NHS ester, Maleimide (B117702), Azide | NHS ester, Maleimide |
| Key Advantages | Bioorthogonal labeling, PEG linker reduces aggregation | High photostability and brightness | Good photostability and brightness |
| Potential Functional Impact | Minimal due to bioorthogonal nature and PEG linker | Can be higher with non-specific NHS ester labeling | Can be higher with non-specific NHS ester labeling |
Note: Photophysical properties can vary depending on the solvent and conjugation state.
Impact on Protein Function: A Deeper Look
The primary concern when labeling a protein for functional studies is the potential for the label to alter the protein's native conformation, block active or binding sites, or induce aggregation.
This compound offers two distinct advantages in minimizing functional impact:
-
Bioorthogonal Click Chemistry: The azide group facilitates covalent labeling via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This reaction is highly specific and occurs under mild physiological conditions, reducing the risk of protein denaturation. Because the azide and alkyne groups are abiotic, they do not react with native functional groups on the protein surface, thus preserving the integrity of lysine (B10760008), cysteine, and other reactive residues that may be crucial for function.
-
PEG Linker: The presence of a flexible, hydrophilic PEG3 linker serves multiple purposes. It physically separates the bulky Cy7 dye from the protein surface, minimizing potential steric hindrance at binding interfaces or active sites. Furthermore, the hydrophilic nature of PEG can help to prevent aggregation, a common issue with hydrophobic fluorescent dyes that can lead to loss of function.
Alternative Dyes and Chemistries:
-
Alexa Fluor and DyLight Dyes: These are families of bright and photostable fluorescent dyes. However, they are most commonly available with N-hydroxysuccinimide (NHS) ester or maleimide reactive groups.
-
NHS esters react with primary amines, primarily the ε-amino group of lysine residues. Since proteins often have multiple surface-exposed lysines, NHS ester labeling can be heterogeneous and may occur at or near functionally important sites.
-
Maleimides react with free sulfhydryl groups on cysteine residues. While this can offer more site-specific labeling if the protein has a limited number of accessible cysteines, it can also disrupt disulfide bonds or modify catalytically active cysteine residues.
-
Experimental Protocols
To evaluate the impact of any fluorescent label on protein function, it is crucial to perform rigorous functional assays post-labeling. Below are generalized protocols for protein labeling via click chemistry and a subsequent enzyme activity assay.
Protocol 1: Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Degassed buffer (e.g., PBS)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 molar excess of the Cy7-azide solution.
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in degassed buffer.
-
Add the catalyst solution to the protein-dye mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (final concentration ~1 mM).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).
Protocol 2: Enzyme Activity Assay
Materials:
-
Labeled enzyme
-
Unlabeled (native) enzyme as a control
-
Substrate for the enzyme
-
Assay buffer
-
Spectrophotometer or fluorometer to detect the product of the enzymatic reaction
Procedure:
-
Prepare a series of dilutions for both the labeled and unlabeled enzyme.
-
In a multi-well plate, add the assay buffer and the substrate.
-
Initiate the reaction by adding the enzyme (labeled or unlabeled) to the wells.
-
Monitor the rate of product formation over time using the appropriate detection method.
-
Calculate the specific activity of the labeled and unlabeled enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
-
Compare the specific activity of the labeled enzyme to the unlabeled control to determine the impact of the label on function. A statistically insignificant difference suggests minimal impact.
Visualizing the Workflow and Rationale
To aid in understanding the experimental design and decision-making process, the following diagrams illustrate the key workflows and logical relationships.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 Chloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a fluorescent PROTAC linker. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This compound presents multiple hazards due to its azide (B81097) group and cyanine (B1664457) dye component, necessitating careful handling and disposal.
I. Hazard Identification and Risk Assessment
This compound is a chemical that requires cautious handling due to the following risks:
-
Azide Group: Organic azides can be energetic and potentially explosive. They are sensitive to heat, light, friction, and pressure[1]. A primary hazard is the reaction of azides with heavy metals (e.g., lead, copper, found in plumbing) to form highly shock-sensitive and explosive metal azides[2][3]. Mixing azide waste with acidic waste can generate hydrazoic acid, which is highly toxic and explosive[1][3].
-
Cyanine Dye (Cy7): While specific toxicity data for this compound is limited, cyanine dyes should be handled with care. All laboratory dyes and stains should be collected for proper waste disposal[4].
-
General Chemical Hazards: As with any laboratory chemical, avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Wear suitable protective clothing[5].
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use[5]. |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is required at a minimum[5]. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, use a full-face respirator[5]. |
III. Segregation and Collection of Waste
Proper segregation is the first and most critical step in the safe disposal of this compound.
Step 1: Designate a Waste Container
-
Use a dedicated, clearly labeled, non-metallic waste container[2]. Polypropylene or polyethylene (B3416737) containers are suitable choices.
-
Crucially, avoid containers with metal caps (B75204) or liners to prevent the formation of explosive metal azides [2].
Step 2: Label the Waste Container
-
The label must clearly state: "HAZARDOUS WASTE: Contains this compound (Organic Azide, Cyanine Dye) ".
-
List all constituents of the waste stream, including solvents.
Step 3: Collect the Waste
-
Collect all waste containing this compound, including unused stock, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in the designated container.
-
DO NOT co-mingle this waste with acidic wastes or heavy metal wastes[1][3].
IV. Storage of Chemical Waste
Pending disposal, the collected waste must be stored safely.
-
Store the sealed waste container in a cool, dry, and well-ventilated area[5].
-
The storage location should be a designated satellite accumulation area[4].
-
Ensure the storage area is away from heat, light, and sources of ignition or shock[3].
-
Store separately from incompatible materials, especially acids and heavy metals[3].
V. Disposal Protocol
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [3][5]
The required method of disposal is through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.
Step-by-Step Disposal Procedure:
-
Ensure Proper Waste Collection: Confirm all waste is in the correctly labeled, non-metallic container as described in Section III.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for request and collection.
-
Professional Disposal: The waste will be handled by trained professionals. The recommended disposal methods for this compound are:
Some research institutions may have protocols for the chemical deactivation of organic azides to convert them into more stable amines before disposal[1][3]. This is a hazardous procedure that should only be performed by trained personnel in a controlled environment, strictly following an established and approved protocol[3]. Do not attempt chemical deactivation without specific training and institutional approval.
VI. Emergency Procedures
In the event of a spill or exposure, follow these first-aid and cleanup measures immediately.
Exposure Measures:
| Exposure Route | First-Aid Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[5]. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor[5]. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor[5]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[5]. |
Spill Cleanup:
-
Evacuate and Secure: Evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition[5].
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[5].
-
Cleanup: Wear full PPE. Collect the spilled material using spark-proof tools and an appropriate absorbent material. Place the collected waste into a suitable, closed container for disposal[5].
-
Report: Report the incident to your institution's EHS office.
VII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride
This guide provides crucial safety and logistical information for handling N-(Ac-PEG3)-N'-(azide-PEG3)-Cy7 chloride, a fluorescent, PEGylated azide (B81097) compound. The following procedures are designed to ensure the safety of laboratory personnel and to detail the proper handling and disposal of this chemical. A thorough risk assessment should be conducted before commencing any work.
I. Personal Protective Equipment (PPE)
Due to the compound's chemical properties, including the presence of an azide group and a cyanine (B1664457) dye, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended.[1] | Provides a robust barrier against skin contact and offers protection in case of a breach in the outer glove.[2] |
| Eye Protection | Chemical splash goggles are required at all times. A full-face shield should be worn in addition to goggles when there is a risk of splashing.[1][2] | Protects against splashes and aerosols that can cause serious eye damage.[2] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant apron should be worn.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] A NIOSH-approved respirator is required if there is a potential for aerosol generation outside of a fume hood.[1][2] | Protects against inhalation of the compound. |
| Foot Protection | Fully enclosed, chemical-resistant shoes are mandatory.[1] | Prevents contamination of footwear and the spreading of the compound to other areas.[2] |
II. Hazard Assessment and Data
While a specific, comprehensive hazard analysis for this compound is not fully detailed in a single source, the hazards can be inferred from its constituent parts: the azide group, the cyanine dye, and the PEG linker.
| Hazard | Description |
| Azide Group | Organic azides can be energetic compounds sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[3] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[3] Contact with acids can form the highly toxic and explosive hydrazoic acid.[3] |
| Cyanine 7 (Cy7) Dye | Cyanine dyes are fluorescent and may be toxic.[4] Prolonged exposure to light can cause degradation.[5] |
| PEG Linker | Polyethylene glycol (PEG) is generally considered to have low toxicity and is biologically inert.[6][7] However, it can enhance the solubility and alter the pharmacokinetic properties of the molecule.[8] |
Emergency First Aid Procedures [9]
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
III. Operational Plan: Step-by-Step Handling
All handling of this compound must be conducted within a certified chemical fume hood.[1]
Experimental Workflow
Detailed Protocol for Reconstitution and Use:
-
Preparation of Stock Solution:
-
Before opening, allow the vial of the solid compound to equilibrate to room temperature.
-
Non-sulfonated cyanine dyes should be dissolved in an organic co-solvent like anhydrous DMSO or DMF to make a stock solution, typically at 10 mM.[10][11]
-
The stock solution should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[11][12]
-
-
Labeling Reaction (Example with Protein):
-
For optimal labeling, prepare the protein (e.g., antibody) at a concentration of 2 mg/mL in a buffer with a pH of 8.5 ± 0.5.[11]
-
The optimal molar ratio of Cy7 dye to protein is typically around 10:1.[11]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently mixing.[11]
-
Incubate the reaction mixture in the dark at room temperature for about 60 minutes.[11]
-
-
Purification:
IV. Disposal Plan
Discharge of this chemical into the environment must be avoided.[9] All waste containing this compound, including contaminated labware, must be collected in a designated and properly labeled hazardous waste container.[1]
Waste Management Workflow
Key Disposal Steps:
-
Deactivation of Azide (if necessary): For reaction mixtures containing residual azide, a chemical deactivation procedure may be required. This should only be performed by trained personnel in a controlled environment.[1] A common method involves the slow addition of a reducing agent.[3]
-
Waste Collection: Collect all waste, including quenched solutions, contaminated solvents, and disposable labware, into a designated hazardous waste container.[3]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the chemical contents. If the azide has been deactivated, indicate "Azide Waste (Deactivated)".[3]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids and heavy metals.[3]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[3] Do not pour down the drain.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. targetmol.com [targetmol.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
